1-Ethyl-3-iodo-1H-pyrazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIUXAGBPIWZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679358 | |
| Record name | 1-Ethyl-3-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202781-34-7 | |
| Record name | 1-Ethyl-3-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Characterization and Synthesis of 1-Ethyl-3-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization and a representative synthetic protocol for 1-Ethyl-3-iodo-1H-pyrazole (CAS No. 1202781-34-7). This compound is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of more complex molecules. This document outlines its physical and spectroscopic properties, a detailed experimental procedure for its synthesis via N-alkylation of 3-iodo-1H-pyrazole, and a visual representation of the synthetic workflow. The data presented is compiled from available information on closely related analogs and is intended to serve as a practical resource for researchers in the field.
Compound Identification and Physical Properties
This compound is a substituted pyrazole with the molecular formula C₅H₇IN₂. The presence of an ethyl group at the N1 position and an iodine atom at the C3 position makes it a useful intermediate for various chemical transformations, particularly cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 1202781-34-7 | [1] |
| Molecular Formula | C₅H₇IN₂ | [1][2] |
| Molecular Weight | 222.03 g/mol | [2] |
| Appearance | Predicted: Colorless to light yellow oil or low melting solid | Inferred from related compounds |
| Boiling Point | Predicted: > 200 °C at 760 mmHg | Inferred from related compounds |
| Melting Point | Not available |
Spectroscopic Characterization Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | d | 1H | H5 |
| ~6.4 - 6.6 | d | 1H | H4 |
| ~4.1 - 4.3 | q | 2H | N-CH₂-CH₃ |
| ~1.3 - 1.5 | t | 3H | N-CH₂-CH₃ |
Solvent: CDCl₃ or DMSO-d₆. The precise chemical shifts and coupling constants for the pyrazole protons (H4 and H5) can be influenced by the solvent.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~135 - 140 | C5 |
| ~115 - 120 | C4 |
| ~90 - 95 | C3-I |
| ~45 - 50 | N-CH₂-CH₃ |
| ~14 - 16 | N-CH₂-CH₃ |
Solvent: CDCl₃ or DMSO-d₆.
Mass Spectrometry
| Technique | Expected m/z |
| Electron Ionization (EI) | [M]⁺ = 222 |
| Electrospray Ionization (ESI) | [M+H]⁺ = 223 |
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, based on the well-established N-alkylation of pyrazoles. The starting material, 3-iodo-1H-pyrazole, is commercially available.
Materials and Reagents
-
3-iodo-1H-pyrazole
-
Iodoethane (or other ethylating agent such as diethyl sulfate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure
-
To a solution of 3-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF (or acetonitrile) is added potassium carbonate (2.0 eq).
-
The suspension is stirred at room temperature for 15 minutes.
-
Iodoethane (1.2 eq) is added dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature (or gently heated to 40-50 °C to increase the reaction rate) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound.
Characterization of the Product
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Section 2.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for this compound from 3-iodo-1H-pyrazole.
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis. The iodo-substituent at the 3-position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse libraries of pyrazole-containing compounds for screening in drug discovery programs. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Disclaimer
The characterization data provided in this document is predicted based on analogous compounds and should be confirmed by experimental analysis. The synthetic protocol is a representative method and may require optimization for specific laboratory conditions and scales. This document is intended for research and informational purposes only.
References
An In-depth Technical Guide to 1-Ethyl-3-iodo-1H-pyrazole: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-3-iodo-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. The presence of an ethyl group at the N1 position and an iodine atom at the C3 position of the pyrazole ring imparts distinct chemical properties and reactivity, making it a valuable intermediate for the construction of more complex molecular architectures. The pyrazole scaffold is a well-established privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in drug development.
Chemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its chemical and physical properties can be reliably predicted based on data from closely related analogs and general chemical principles.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is unavailable, values have been estimated based on structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₅H₇IN₂ | (Calculated) |
| Molecular Weight | 222.03 g/mol | (Calculated) |
| CAS Number | 1202781-34-7 | Key Organics |
| Appearance | Predicted to be a liquid or low-melting solid | (Inference) |
| Boiling Point | Predicted: ~250-300 °C at 760 mmHg | (Predicted) |
| Melting Point | Not available | - |
| Density | Predicted: ~1.8-2.0 g/cm³ | (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Limited solubility in water. | (General knowledge) |
Spectroscopic Data
-
¹H NMR (Predicted):
-
The ethyl group would exhibit a triplet for the methyl protons (CH₃) around δ 1.3-1.5 ppm and a quartet for the methylene protons (CH₂) around δ 4.1-4.3 ppm.
-
The two protons on the pyrazole ring would appear as doublets in the aromatic region, likely between δ 6.5-8.0 ppm. The proton at the C5 position is expected to be downfield compared to the proton at the C4 position.
-
-
¹³C NMR (Predicted):
-
The carbon of the methyl group would appear around δ 15 ppm, and the methylene carbon around δ 45-50 ppm.
-
The carbon atom bearing the iodine (C3) would be significantly shifted upfield due to the heavy atom effect, likely appearing in the range of δ 90-100 ppm.
-
The other two pyrazole ring carbons (C4 and C5) would resonate in the aromatic region (δ 110-140 ppm).
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 222.
-
A characteristic isotopic pattern for iodine would be observed.
-
Fragmentation would likely involve the loss of the ethyl group and subsequent ring fragmentation.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic C-H stretching vibrations for the alkyl and aromatic protons would be observed around 2900-3100 cm⁻¹.
-
C=C and C=N stretching vibrations of the pyrazole ring would appear in the 1400-1600 cm⁻¹ region.
-
A C-I stretching vibration would be present in the far-infrared region, typically below 600 cm⁻¹.
-
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound can be achieved through a multi-step sequence, typically involving the formation of the pyrazole ring followed by N-alkylation and subsequent iodination.
A plausible synthetic workflow is outlined below:
References
Technical Guide: 1-Ethyl-3-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethyl-3-iodo-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this guide presents a proposed synthetic pathway, data from closely related analogs, and an overview of the potential applications based on the established reactivity and biological activity of the iodo-pyrazole scaffold.
Compound Identification
A specific CAS number for this compound was not found in a comprehensive search of the available literature. However, the CAS numbers for the key precursor, 3-iodo-1H-pyrazole, and a selection of related N-substituted iodo-pyrazoles are provided in the table below for reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 3-Iodo-1H-pyrazole | 4522-35-4 | C₃H₃IN₂ | 193.97 | Key precursor[1][2] |
| 4-Chloro-1-ethyl-3-iodo-1H-pyrazole | 1520231-06-4 | C₅H₆ClIN₂ | 256.47 | A structurally related compound[3] |
| 1-Ethyl-4-iodo-1H-pyrazol-3-amine | 1354705-55-7 | C₅H₈IN₃ | 237.04 | An N-ethyl iodo-pyrazole derivative[4] |
| Ethyl 3-iodo-1H-pyrazole-4-carboxylate | 827316-43-8 | C₆H₇IN₂O₂ | 266.04 | A substituted 3-iodo-1H-pyrazole[5] |
| Ethyl 4-iodo-1H-pyrazole-3-carboxylate | 179692-08-1 | C₆H₇IN₂O₂ | 266.038 | A substituted 4-iodo-1H-pyrazole[6] |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Not Available | C₇H₁₁IN₂O | 266.08 | N-protected intermediate[7] |
Proposed Synthesis of this compound
The synthesis of this compound can be logically achieved through the N-alkylation of 3-iodo-1H-pyrazole. The direct alkylation of N-unsubstituted pyrazoles can sometimes lead to a mixture of regioisomers (N1 and N2 substitution). However, methods for regioselective alkylation are known. Below is a proposed experimental protocol based on standard organic synthesis techniques.
Experimental Protocol: N-Ethylation of 3-Iodo-1H-pyrazole
Objective: To synthesize this compound via the alkylation of 3-iodo-1H-pyrazole with an ethylating agent.
Reagents and Materials:
-
3-Iodo-1H-pyrazole
-
Ethyl iodide (or diethyl sulfate)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-iodo-1H-pyrazole in anhydrous DMF, add a suitable base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Analytical Data of a Related Compound
| Property | Value |
| Appearance | Slightly yellow oil |
| Boiling Point | 72 °C at 1.8 mbar |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 1.03 (t, J=7.0 Hz, 3H), 1.56 (d, J=6.0 Hz, 3H), 3.17 (tt, J=9.6, 5.4 Hz, 1H), 3.36-3.45 (m, 1H), 5.54 (q, J=6.0 Hz, 1H), 6.53 (d, J=2.4 Hz, 1H), 7.84 (d, J=2.4 Hz, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 15.2, 21.7, 63.3, 86.4, 106.2, 128.3, 139.1 |
| Mass Spec (m/z) | 140, 125, 96, 73, 45 |
Reactivity and Potential Applications in Drug Discovery
Iodo-pyrazole derivatives are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions.
Key Reactions
-
Sonogashira Cross-Coupling: The iodine atom at the 3-position is susceptible to palladium-catalyzed cross-coupling reactions with terminal alkynes to form new carbon-carbon bonds.[7]
-
Suzuki-Miyaura Coupling: This methodology allows for the formation of carbon-carbon bonds by reacting the iodo-pyrazole with boronic acids or esters.
-
Buchwald-Hartwig Amination: The carbon-iodine bond can be converted to a carbon-nitrogen bond, enabling the introduction of various amine functionalities.
-
Grignard Reagent Formation: Although some 3-iodo-pyrazoles show limited reactivity with Grignard reagents, derivatization is possible under specific conditions.[7]
Role in Medicinal Chemistry
The pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds.[8][9] Substituted pyrazoles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[8][9][10] The introduction of an iodine atom provides a handle for further molecular diversification, making this compound a potentially valuable building block for the synthesis of novel therapeutic agents. For instance, related aminopyrazoles are used in the construction of pyrazolo[3,4-b]pyridines, which can act as kinase inhibitors.[4]
Signaling Pathway Modulation
While no specific signaling pathways have been directly associated with this compound, its derivatives, synthesized via the reactions mentioned above, could potentially target a variety of biological pathways implicated in disease. The ability to readily introduce diverse substituents allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding to specific biological targets such as kinases, GPCRs, or other enzymes.
Caption: General workflow for utilizing this compound in drug discovery.
Conclusion
This compound is a promising, yet not extensively characterized, building block for chemical synthesis. Its proposed synthesis is straightforward, and its reactivity, by analogy to other iodo-pyrazoles, allows for a wide range of derivatizations. This makes it a valuable tool for medicinal chemists and materials scientists in the development of novel compounds with tailored properties. Further research is warranted to fully elucidate the physicochemical properties, reactivity, and biological activity of this specific compound.
References
- 1. rsc.org [rsc.org]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. 1H-Pyrazole, 4-chloro-1-ethyl-3-iodo- [chembk.com]
- 4. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. calpaclab.com [calpaclab.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Guide to Ethyl-Iodopyrazoles for Chemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for key ethyl-iodopyrazole isomers. It also details the experimental protocols for their synthesis, offering a valuable resource for chemists engaged in drug discovery and development, where pyrazole derivatives are crucial scaffolds.
Spectroscopic Data of Ethyl-Iodopyrazole Carboxylates
Table 1: 1H NMR Spectroscopic Data for Ethyl-Iodopyrazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate | CDCl₃ | 1.20 (t, J=7.0 Hz, 3H, CH₂CH ₃), 1.40 (t, J=7.1 Hz, 3H, COOCH₂CH ₃), 1.67 (d, J=6.0 Hz, 3H, CHCH ₃), 3.37-3.57 (m, 2H, OCH ₂CH₃), 4.38 (q, J=7.1 Hz, 2H, COOCH ₂CH₃), 5.53 (q, J=6.0 Hz, 1H, NCH), 8.02 (s, 1H, Ar-H)[1] |
| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | DMSO-d₆ | 1.57 (s, 9H, 3xCH₃), 6.76 (d, J=2.8 Hz, 1H, Ar-H), 8.16 (d, J=2.8 Hz, 1H, Ar-H)[1] |
| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | DMSO-d₆ | 1.57 (s, 9H, 3xCH₃), 7.89 (d, J=0.6 Hz, 1H, Ar-H), 8.46 (d, J=0.6 Hz, 1H, Ar-H)[1] |
| Ethyl 1H-pyrazole-4-carboxylate | CDCl₃ | 1.36 (t, 3H), 4.31 (q, 2H), 5.30 (s, 1H), 8.08 (s, 2H)[2] |
Table 2: 13C NMR Spectroscopic Data for Ethyl-Iodopyrazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate | CDCl₃ | 14.3, 14.8, 22.3, 60.5, 64.9, 88.7, 97.5, 118.4, 131.1, 161.7[1] |
| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | DMSO-d₆ | 27.9, 86.1, 104.6, 118.2, 133.6, 146.4[1] |
| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | DMSO-d₆ | 27.9, 63.8, 86.0, 135.9, 146.4, 148.8[1] |
Table 3: Mass Spectrometry (MS) Data for Ethyl-Iodopyrazole Derivatives
| Compound | Ionization Mode | m/z (relative intensity %) |
| Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate | ESI | [M+Na]⁺ calculated for C₁₀H₁₅IN₂NaO₃: 361.0019; found 361.0018[1] |
| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | ESI | [M+Na]⁺ calculated for C₈H₁₁IN₂NaO₂: 316.9757; found 316.9757. MS (m/z): 194 (M-Boc, 100), 167 (25)[1] |
| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | ESI | [M+Na]⁺ calculated for C₈H₁₁IN₂NaO₂: 316.9757; found 316.9757. MS (m/z): 194 (M-Boc, 100)[1] |
| Ethyl 1H-pyrazole-4-carboxylate | LC-MS | m/z 141.0 [M+H]⁺[2] |
Table 4: Infrared (IR) Spectroscopic Data for Related Pyrazole Compounds
| Compound | Technique | Wavenumber (cm⁻¹) and Assignment |
| 4-Iodopyrazole | KBr | 3140-3100 (N-H stretching), 2950-2850 (C-H stretching), 1540 (C=C stretching), 1450 (C-N stretching), 1050 (C-I stretching) |
Experimental Protocols
A common and efficient route to synthesize ethyl-iodopyrazoles involves the initial synthesis of an ethyl pyrazole carboxylate precursor, followed by a regioselective iodination step.
Synthesis of Ethyl 1H-Pyrazole-4-carboxylate
This procedure outlines the synthesis of a key precursor, ethyl 1H-pyrazole-4-carboxylate, from ethyl 2-formyl-3-oxopropanoate and hydrazine.
Materials:
-
Ethyl 2-formyl-3-oxopropanoate (ethoxycarbonyl)malondialdehyde
-
Hydrazine
-
Ethanol
-
Dichloromethane
-
Ethyl acetate
-
Silica gel
Procedure:
-
Under ice bath cooling, slowly add 6.2 g (193 mmol) of hydrazine to a solution of 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate dissolved in 150 mL of ethanol.[2]
-
Stir the reaction mixture at room temperature for 17 hours.[2]
-
Remove the ethanol by vacuum distillation.[2]
-
Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals.[2]
General Iodination of Pyrazoles
Electrophilic iodination of the pyrazole ring, typically at the 4-position, can be achieved using various iodinating agents. A general procedure is outlined below.
Materials:
-
Ethyl 1H-pyrazole-carboxylate
-
Iodine monochloride (ICl)
-
Lithium carbonate (Li₂CO₃)
-
Dichloromethane
Procedure:
-
Stir the ethyl 1H-pyrazole-carboxylate with 3 equivalents of iodine monochloride (ICl) and 2 equivalents of Li₂CO₃ in dichloromethane at room temperature.[3]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Experimental Workflow
The synthesis of ethyl-iodopyrazoles can be visualized as a two-step process: the formation of the pyrazole ring followed by iodination.
Caption: Synthetic workflow for Ethyl 4-iodo-1H-pyrazole-carboxylate.
Spectroscopic Analysis Workflow
The characterization of the synthesized ethyl-iodopyrazoles involves a standard analytical workflow employing multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of ethyl-iodopyrazoles.
References
1-Ethyl-3-iodo-1H-pyrazole: A Technical Guide to its Solubility, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and biological properties of 1-Ethyl-3-iodo-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its solubility characteristics, provides detailed experimental protocols for its synthesis, and explores its potential role in modulating cellular signaling pathways.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇IN₂ | Inferred from structure |
| Molecular Weight | 222.03 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature | [1][2] |
Solubility Profile
The following table summarizes the inferred solubility based on experimental procedures for related compounds.
| Solvent | Inferred Solubility | Rationale / Context |
| Dichloromethane (CH₂Cl₂) | Soluble | Commonly used as a solvent for reactions involving N-protection of pyrazoles with ethyl vinyl ether.[3][4][5] |
| Ethyl Acetate (EtOAc) | Soluble | Used as a solvent for extraction and purification of iodo-pyrazole derivatives.[3][4][5] |
| n-Hexane | Sparingly Soluble to Soluble | Often used in combination with ethyl acetate for recrystallization, suggesting solubility in the mixture.[3][4][5] |
| Tetrahydrofuran (THF) | Soluble | A common solvent for the synthesis of iodo-pyrazole precursors. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for NMR analysis of pyrazole derivatives, indicating good solubility.[6] |
| Water | Insoluble to Sparingly Soluble | The increased lipophilicity from the ethyl and iodo substituents likely results in low aqueous solubility. |
| Ethanol / Methanol | Likely Soluble | Parent pyrazole is soluble in these solvents; N-alkylation is unlikely to drastically change this.[1] |
Experimental Protocols
The synthesis of this compound can be approached through a multi-step process involving the formation of the pyrazole ring, followed by N-alkylation and subsequent iodination. The following protocols are generalized from established methods for the synthesis of related substituted pyrazoles.[3][4][5][7]
Synthesis of 3-Iodo-1H-pyrazole (Precursor)
A common route to 3-substituted pyrazoles involves the cyclization of a 1,3-dicarbonyl compound with hydrazine, followed by iodination.
Materials:
-
1,3-Dicarbonyl precursor (e.g., malondialdehyde or a derivative)
-
Hydrazine hydrate
-
Iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine)
-
Suitable solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the 1,3-dicarbonyl precursor in a suitable solvent.
-
Add hydrazine hydrate dropwise to the solution, maintaining a controlled temperature.
-
Reflux the reaction mixture for several hours until the formation of the pyrazole ring is complete, as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude pyrazole product by recrystallization or column chromatography.
-
Dissolve the purified pyrazole in a suitable solvent (e.g., DMF or acetonitrile).
-
Add the iodinating agent portion-wise and stir the reaction at room temperature or with gentle heating until iodination is complete.
-
Quench the reaction, extract the product with an organic solvent, and wash with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Dry the organic layer, concentrate, and purify the 3-iodo-1H-pyrazole by column chromatography or recrystallization.
N-Ethylation of 3-Iodo-1H-pyrazole
The introduction of the ethyl group at the N1 position can be achieved through alkylation.
Materials:
-
3-Iodo-1H-pyrazole
-
Ethylating agent (e.g., ethyl iodide, diethyl sulfate)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone, DMF, THF)
Procedure:
-
Suspend 3-Iodo-1H-pyrazole and the base in the chosen solvent.
-
Add the ethylating agent dropwise to the suspension.
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Filter off the base and evaporate the solvent.
-
Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography.
Biological Significance and Signaling Pathways
While specific studies on this compound are limited, the broader class of pyrazole derivatives has garnered significant attention in drug discovery for its wide range of biological activities.[2][8][9][10] Many pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[11][12][13][14][15]
The pyrazole scaffold can serve as a versatile pharmacophore that can be decorated with various substituents to achieve high affinity and selectivity for the ATP-binding pocket of kinases. The ethyl group at the N1 position and the iodine at the C3 position of the target molecule provide handles for further chemical modification to optimize its biological activity. The iodine atom, in particular, can participate in halogen bonding or be replaced through cross-coupling reactions to introduce further diversity.
Below is a representative diagram of a generic kinase signaling pathway that is often targeted by pyrazole-based inhibitors.
Caption: A generalized MAP Kinase signaling pathway often targeted by pyrazole-based kinase inhibitors.
Experimental and Synthetic Workflow
The synthesis of this compound and its subsequent use in drug discovery workflows typically follows a structured process from initial synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and biological evaluation of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. jchr.org [jchr.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
1-Ethyl-3-iodo-1H-pyrazole: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Ethyl-3-iodo-1H-pyrazole. Understanding the chemical stability of this versatile building block is critical for ensuring its integrity and performance in synthetic applications, particularly in the development of novel pharmaceutical agents. This document outlines best practices for storage, handling, and stability assessment based on available data for iodinated pyrazoles and general principles of chemical preservation.
Core Concepts of Stability
The stability of this compound, like many halogenated heterocyclic compounds, is influenced by environmental factors such as temperature, light, oxygen, and moisture. The carbon-iodine bond can be susceptible to cleavage, and the pyrazole ring itself can be subject to degradation under harsh conditions. Proper storage is therefore paramount to prevent the formation of impurities that could adversely affect experimental outcomes.
Recommended Storage Conditions
While specific, long-term quantitative stability studies for this compound are not extensively published, general recommendations can be compiled from safety data sheets (SDS) of closely related analogs and best practices for laboratory chemical storage.[1][2] Adherence to these guidelines will help maximize the shelf-life and preserve the purity of the compound.
For optimal long-term storage, it is recommended to keep this compound at low temperatures, such as -20°C, to minimize the rate of potential degradation.[3][4] Storing the compound under a dry, inert atmosphere can further prevent oxidative and hydrolytic decomposition.[4]
The following table summarizes the recommended storage conditions based on available information for iodinated pyrazoles.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C Short-term: Room Temperature (15-25°C) | Lower temperatures significantly slow down the rate of chemical degradation.[3][4] Some suppliers indicate room temperature storage is acceptable for certain iodinated pyrazoles for shorter periods.[1][5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) or dry air | Minimizes the risk of oxidation and hydrolysis.[4] |
| Light | Store in the dark (e.g., in an amber vial or a light-blocking container) | Protects against photolytic decomposition. |
| Container | Tightly sealed, appropriate for chemical storage (e.g., glass vial with a secure cap) | Prevents exposure to moisture and atmospheric contaminants.[6] |
| Ventilation | Store in a well-ventilated area | General safety precaution for handling chemicals.[6][7] |
Known Incompatibilities
To prevent hazardous reactions and decomposition, this compound should be stored away from strong oxidizing agents.
Experimental Protocols
General Protocol for Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
Objective: To determine the degradation of this compound over time under defined storage conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Formic acid or other suitable mobile phase modifier
-
HPLC vials
-
Environmental chambers or ovens for controlled temperature and humidity
-
Light-blocking containers
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by LC-MS to determine the initial purity and peak area of the compound. This serves as the baseline.
-
Storage Conditions: Aliquot the stock solution into several HPLC vials and expose them to a matrix of storage conditions to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature like 40°C; light exposure vs. dark).
-
Time Points: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
LC-MS Analysis: Analyze the samples by LC-MS. The method should be optimized to achieve good separation of the parent compound from any potential degradants.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area (T=0). Calculate the percentage of the remaining compound to quantify the degradation. Identify any major degradation products by their mass-to-charge ratio.
Visualizing Stability Factors
The following diagram illustrates the key factors influencing the stability of this compound and the recommended storage practices to mitigate degradation.
Caption: Factors affecting the stability of this compound and mitigation strategies.
References
Regioselective Iodination of N-Ethylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the regioselective iodination of N-ethylpyrazole. Iodinated pyrazoles are pivotal intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The introduction of an iodine atom onto the pyrazole ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions.[2][3] This document details established experimental protocols, summarizes key quantitative data, and illustrates reaction pathways to facilitate the practical application of these synthetic transformations.
Introduction to Regioselectivity in Pyrazole Iodination
The electrophilic iodination of N-substituted pyrazoles, such as N-ethylpyrazole, predominantly occurs at the C4 position. This high regioselectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and, therefore, most susceptible to electrophilic attack.[2][3] The N1-ethyl substituent further influences the electron distribution within the ring, reinforcing the preference for C4 substitution. While C4 iodination is the most common outcome, specific methodologies have been developed to achieve iodination at the C5 position, typically through a directed metalation approach.
C4-Regioselective Iodination of N-Ethylpyrazole
Several reliable methods have been established for the highly regioselective iodination of N-substituted pyrazoles at the C4 position. The choice of method often depends on factors such as substrate compatibility, desired reaction conditions, and scalability.
Method 1: Iodine with an Oxidizing Agent
A common and cost-effective approach involves the use of molecular iodine in the presence of an oxidizing agent. The oxidant generates a more electrophilic iodine species in situ, which then readily reacts with the electron-rich pyrazole ring.[3]
A green and practical variation of this method employs hydrogen peroxide as the oxidant and water as the solvent.[1][4]
Table 1: Summary of C4-Iodination Methods
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity |
| Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100 | C4 |
| N-Iodosuccinimide (NIS) | NIS, Trifluoroacetic Acid (TFA) | Acetic Acid | 80 °C | Overnight | Not Specified | C4 |
| Iodine/Ceric Ammonium Nitrate | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | 80 °C | Overnight | Not Specified | C4 |
Experimental Protocol: Iodination using Iodine and Hydrogen Peroxide [1][3][4][5]
-
Suspend N-ethylpyrazole (1.0 equivalent) in water.
-
Add iodine (I₂) (0.5 equivalents) to the suspension.
-
Add 30% hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethyl-4-iodopyrazole.
Method 2: N-Iodosuccinimide (NIS) in Acidic Media
N-Iodosuccinimide (NIS) is a mild and effective iodinating agent, particularly for substrates that may be sensitive to harsher oxidizing conditions.[6] The reaction is typically performed in the presence of a strong acid, such as trifluoroacetic acid (TFA), which activates the NIS.[6][7]
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS) [4][6]
-
Dissolve N-ethylpyrazole (1.0 equivalent) in glacial acetic acid.
-
Add a solution of N-Iodosuccinimide (NIS) (1.5 equivalents) in trifluoroacetic acid (TFA).
-
Heat the resulting mixture overnight at 80 °C.
-
After cooling to room temperature, dilute the solution with dichloromethane (DCM).
-
Wash the organic phase sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Method 3: Iodine and Ceric Ammonium Nitrate (CAN)
For less reactive pyrazole substrates, a more potent iodinating system may be required. The combination of molecular iodine and ceric ammonium nitrate (CAN) is highly effective for a range of substituted pyrazoles, including those with electron-withdrawing groups.[4]
Experimental Protocol: Iodination using Iodine and Ceric Ammonium Nitrate (CAN) [4][6]
-
Dissolve N-ethylpyrazole (1.0 equivalent) and iodine (I₂) (1.1 equivalents) in acetonitrile.
-
Add a solution of ceric ammonium nitrate (CAN) (1.2 equivalents) in acetonitrile.
-
Heat the resulting mixture at 80 °C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).
-
Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 1-ethyl-4-iodopyrazole.
Reaction Mechanism: Electrophilic Aromatic Substitution at C4
The C4-iodination of N-ethylpyrazole proceeds through a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), generated from the iodinating agent, is attacked by the electron-rich C4 position of the pyrazole ring, forming a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-iodo-N-ethylpyrazole product.
Caption: Electrophilic substitution pathway for C4-iodination.
C5-Regioselective Iodination of N-Ethylpyrazole
Achieving iodination at the C5 position of the pyrazole ring requires a different strategy that circumvents the inherent electronic preference for the C4 position. This is typically accomplished through a directed ortho-metalation approach, followed by quenching with an iodine source.[8]
Method: Deprotonation with Butyllithium and Iodination
This method involves the deprotonation of the C5 position using a strong base like n-butyllithium (n-BuLi), creating a nucleophilic pyrazolide anion. This anion is then trapped with molecular iodine to yield the 5-iodo derivative. This procedure offers excellent regioselectivity for the C5 position.[1][8]
Table 2: Summary of C5-Iodination Method
| Method | Reagents | Solvent | Temperature | Typical Yield (%) | Regioselectivity |
| Lithiation-Iodination | n-Butyllithium (n-BuLi), Iodine (I₂) | Anhydrous Tetrahydrofuran (THF) | -78 °C to Room Temp. | 65 - 89 | C5 |
Experimental Protocol: C5-Iodination via Lithiation [1]
-
Dissolve N-ethylpyrazole (1.0 mmol) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.
-
After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents) in dry THF.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane, and wash the organic layer with saturated aqueous sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography to give 1-ethyl-5-iodopyrazole.
Reaction Mechanism: Directed Metalation and Iodination at C5
This pathway involves the initial deprotonation at the most acidic proton, which is at the C5 position, by a strong base. The resulting lithium pyrazolide is a potent nucleophile that readily reacts with molecular iodine to furnish the C5-iodinated product.
Caption: C5-iodination via a lithiation-iodination sequence.
Experimental Workflow Overview
The general workflow for the synthesis, workup, and purification of iodinated N-ethylpyrazoles is outlined below. This process is broadly applicable to the methods described in this guide, with specific variations in reaction conditions.
Caption: A typical workflow for synthesis and purification.
Conclusion
This technical guide has detailed several robust and regioselective methods for the iodination of N-ethylpyrazole at both the C4 and C5 positions. The choice between electrophilic substitution methods for C4 iodination and a directed metalation strategy for C5 iodination provides researchers with the flexibility to synthesize specifically functionalized pyrazole building blocks. These iodinated intermediates are invaluable for the construction of diverse and complex molecules, particularly in the realm of drug discovery and development. The provided experimental protocols and mechanistic insights serve as a practical resource for scientists in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 1-Ethyl-3-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Ethyl-3-iodo-1H-pyrazole. This protocol is essential for the synthesis of 3-aryl-1-ethyl-1H-pyrazoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in numerous biologically active compounds. The ability to efficiently introduce a variety of aryl and heteroaryl substituents at the C-3 position is crucial for developing compound libraries for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura coupling is a versatile and robust method for forming carbon-carbon bonds. The reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for these reactions, readily undergoing oxidative addition to the palladium(0) catalyst.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst, base, and solvent system. While the optimal conditions should be determined experimentally for each specific substrate, the following provides a summary of commonly used conditions for similar iodopyrazole derivatives, which serve as a strong starting point for optimization.
Catalyst Selection
A variety of palladium catalysts and ligands can be employed. The choice of catalyst is crucial for achieving high yields and minimizing side reactions.
-
Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for these types of couplings.
-
Palladium(II) Pre-catalysts with Ligands: A combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand is also highly effective. The ligand can stabilize the palladium complex and influence its reactivity and selectivity.
Base Selection
The base plays a critical role in the transmetalation step of the catalytic cycle.
-
Carbonates: Sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used inorganic bases.
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base.
-
Fluorides: Potassium fluoride (KF) has also been successfully employed in some cases.
Solvent System
The reaction is typically carried out in a biphasic mixture of an organic solvent and water to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Ethers: 1,2-Dimethoxyethane (DME) and 1,4-dioxane are common choices.
-
Aromatics: Toluene can also be used as the organic solvent.
-
Solvent Ratios: The ratio of the organic solvent to water is often in the range of 3:1 to 4:1.
Tabulated Reaction Conditions for Iodopyrazole Suzuki Coupling
The following tables summarize quantitative data from various literature sources for the Suzuki coupling of different iodopyrazole derivatives with various boronic acids. This data can be used as a reference for optimizing the reaction for this compound.
| Iodopyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 (MW) | 0.08-0.2 | Not Specified | |
| 4-Iodopyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Not Specified | |
| 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30) | K₂CO₃ | THF/H₂O | Reflux | 48 | 56 | [1] |
| 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30) | K₂CO₃ | THF/H₂O | Reflux | 48 | 62 | [1] |
Experimental Protocols
The following are detailed protocols for Suzuki coupling reactions that can be adapted for this compound.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol describes a rapid and efficient method for the synthesis of 3-aryl-1-ethyl-1H-pyrazoles utilizing microwave irradiation.[2]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
-
Nitrogen or Argon gas
Procedure:
-
To a microwave vial, add this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).
-
Add DME and H₂O in a 2.5:1 ratio (e.g., 2.5 mL DME and 1 mL H₂O for a 0.5 mmol scale reaction).
-
Purge the vial with nitrogen or argon for 5-10 minutes.
-
Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equiv) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-ethyl-1H-pyrazole.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling using conventional heating.[2]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk tube or round-bottom flask
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk tube or round-bottom flask, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 1-Ethyl-3-iodo-1H-pyrazole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Ethyl-3-iodo-1H-pyrazole as a versatile building block in the synthesis of kinase inhibitors. This key intermediate is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 3-position of the pyrazole core, a privileged scaffold in many kinase inhibitor designs.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The pyrazole scaffold is a well-established pharmacophore in many approved and investigational kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.
This compound serves as a valuable starting material for the synthesis of a wide array of 3-substituted pyrazole derivatives. The ethyl group at the N1 position can enhance solubility and metabolic stability, while the iodine atom at the C3 position provides a reactive handle for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors.
Key Applications in Kinase Inhibitor Synthesis
This compound is a strategic precursor for synthesizing inhibitors targeting a range of kinases, including but not limited to:
-
Janus Kinases (JAKs): Involved in cytokine signaling, JAKs are key targets for autoimmune diseases and myeloproliferative neoplasms.
-
Rho-associated coiled-coil containing protein kinases (ROCKs): These kinases play a role in cell adhesion, motility, and smooth muscle contraction, making them targets for cardiovascular diseases and cancer.
-
c-Jun N-terminal Kinases (JNKs): As part of the MAP kinase pathway, JNKs are implicated in apoptosis, inflammation, and neurodegenerative diseases.
The following sections provide detailed protocols for the application of this compound in the synthesis of kinase inhibitor scaffolds via common and robust cross-coupling methodologies.
Data Presentation: Representative Kinase Inhibitor Activities
The following table summarizes the inhibitory activities of various pyrazole-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold. While not all of these compounds are directly synthesized from this compound, they represent the types of target molecules that can be accessed using the described synthetic methodologies.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| JNK Inhibitor (Aminopyrazole-based) | JNK3 | ~200-1000 | [1][2] |
| ROCK Inhibitor (Phenylpyrazole amide) | ROCK1/ROCK2 | <100 | |
| JAK Inhibitor (4-amino-pyrazole) | JAK1, JAK2, JAK3 | 2.2 - 3.5 | [3] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 57 - 66 | [4] |
| VEGFR-2 Inhibitor (Pyrazole-based) | VEGFR-2 | 8.93 | [5] |
| Akt1 Inhibitor (Pyrazole-based) | Akt1 | 1.3 | [6] |
| CDK1 Inhibitor (Pyrazole-based) | CDK1 | 1520 - 2380 | [6] |
Experimental Protocols
The following protocols are representative methods for the functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl/Heteroaryl-1-ethyl-1H-pyrazoles
This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester, a common strategy for introducing aryl or heteroaryl moieties found in many kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the aryl/heteroaryl boronic acid/ester, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl/heteroaryl-1-ethyl-1H-pyrazole.
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-1-ethyl-1H-pyrazoles
This protocol outlines the coupling of this compound with a terminal alkyne, a reaction that introduces a linear, rigid linker often utilized in kinase inhibitor design to probe specific regions of the ATP-binding pocket.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound, the terminal alkyne, and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[7][8]
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1-ethyl-1H-pyrazoles
This protocol details the palladium-catalyzed amination of this compound, a powerful method for introducing primary or secondary amines, which can act as crucial hydrogen bond donors or acceptors in kinase-inhibitor interactions.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and the base to a flame-dried Schlenk tube.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.[9]
Signaling Pathways and Logical Relationships
The kinase inhibitors synthesized from this compound can modulate various cellular signaling pathways. The following diagrams illustrate simplified representations of the JAK-STAT and MAPK/JNK signaling cascades, which are common targets for pyrazole-based inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to a range of robust cross-coupling reactions allows for the efficient generation of diverse libraries of 3-substituted pyrazoles for structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this intermediate in the development of next-generation kinase-targeted therapeutics.
References
- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Ethyl-3-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1-Ethyl-3-iodo-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the N-ethylation of 3-iodo-1H-pyrazole. While direct iodination of 1-ethyl-1H-pyrazole often leads to a mixture of isomers with the 4-iodo product being prominent, the N-alkylation of the pre-iodinated pyrazole offers a more direct and regioselective route to the desired product.
Data Presentation
| Parameter | Step 1: Synthesis of 3-iodo-1H-pyrazole | Step 2: N-Ethylation of 3-iodo-1H-pyrazole |
| Starting Material | 1H-Pyrazole | 3-iodo-1H-pyrazole |
| Reagents | N-Iodosuccinimide (NIS), Acetonitrile (MeCN) | Ethyl iodide (EtI), Sodium hydride (NaH), Tetrahydrofuran (THF) |
| Scale | Molar | Molar |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 4-6 hours |
| Yield | High | Good to High |
| Purity | High | High |
| Purification Method | Recrystallization | Column Chromatography |
Experimental Protocols
Step 1: Synthesis of 3-iodo-1H-pyrazole
This protocol is adapted from established methods of electrophilic iodination of pyrazoles.
Materials:
-
1H-Pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a suitable round-bottom flask, dissolve 1H-pyrazole (1.0 eq) in acetonitrile.
-
To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-iodo-1H-pyrazole by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Step 2: Large-Scale Synthesis of this compound
This protocol describes the N-ethylation of 3-iodo-1H-pyrazole.
Materials:
-
3-iodo-1H-pyrazole
-
Ethyl iodide (EtI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 3-iodo-1H-pyrazole (1.0 eq) in anhydrous THF to the cooled suspension via a dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of this compound.
Application Notes and Protocols for Buchwald-Hartwig Amination of Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Buchwald-Hartwig amination of iodopyrazole derivatives, a critical transformation for the synthesis of aminopyrazoles. This class of compounds is of significant interest in medicinal chemistry, particularly as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway implicated in various diseases.[1]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] For the synthesis of aminopyrazole derivatives, this reaction offers a versatile and efficient method to couple iodopyrazoles with a wide range of primary and secondary amines.[1] The choice of the catalytic system, particularly the ligand and in some cases the metal (palladium vs. copper), is crucial and depends significantly on the nature of the amine coupling partner.[1] Specifically, the presence or absence of β-hydrogens on the amine dictates the optimal catalyst and conditions to avoid side reactions like β-hydride elimination.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize reaction conditions and corresponding yields for the Buchwald-Hartwig amination of halopyrazole derivatives with various amines. The choice between a palladium or copper catalyst is often determined by the structure of the amine.
Table 1: Palladium-Catalyzed Amination of 4-Halo-1-tritylpyrazoles with Amines Lacking β-Hydrogens [1]
This method is generally more effective for amines that do not possess β-hydrogens.[1]
| Halogen (X) | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 120 | 12 | 85 |
| Br | N-Phenylpiperazine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Toluene | 110 | 16 | 78 |
| I | Aniline | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 92 |
| Br | Indazole | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 18 | 88 |
Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazoles with Amines Possessing β-Hydrogens [1]
Copper catalysis is often preferred for the amination with amines that have β-hydrogens, as palladium catalysts may lead to lower yields in these cases.[1]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | Piperidine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2.0) | DMF | 120 | 24 | 75 | | Cyclohexylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2.0) | DMF | 110 | 24 | 68 | | n-Butylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2.0) | DMF | 100 | 36 | 65 | | Pyrrolidine | CuI (10) | 2-isobutyrylcyclohexanone (20) | tBuOK (2.0) | Toluene | 100 | 24 | 43 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of 4-iodopyrazole derivatives.
Protocol 1: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Lacking β-Hydrogens
This protocol is adapted from procedures for the amination of 4-halopyrazoles with amines such as morpholine or bulky primary amines.[1]
-
Materials:
-
4-Iodo-1-tritylpyrazole derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd(dba)₂ (5-10 mol%)
-
tBuDavePhos (10-20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., xylene or toluene)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.[1]
-
Protocol 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Possessing β-Hydrogens
This protocol is suitable for the coupling of 4-iodopyrazoles with primary and secondary aliphatic amines that contain β-hydrogens.[1]
-
Materials:
-
4-Iodo-1-tritylpyrazole derivative (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI) (20 mol%)
-
2-isobutyrylcyclohexanone (40 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure 4-aminopyrazole product.[1]
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the decision-making process for selecting the appropriate catalytic system for the Buchwald-Hartwig amination of 4-iodopyrazole derivatives based on the amine substrate.[1]
Caption: Catalyst selection for amination of 4-iodopyrazoles.
Signaling Pathway: JAK-STAT Inhibition
The synthesized 4-aminopyrazole derivatives can function as inhibitors of the Janus kinase (JAK) family of enzymes. The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by these compounds.[1]
Caption: Inhibition of the JAK-STAT pathway by 4-aminopyrazoles.
References
Application Notes and Protocols for the Heck Reaction of 1-Ethyl-3-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds which are prevalent in many biologically active molecules.[3][4]
Pyrazoles represent a vital class of heterocyclic scaffolds, with numerous derivatives exhibiting a wide range of pharmacological activities. The functionalization of the pyrazole core is therefore of significant interest in drug discovery and development. The presence of an iodine atom at the C-3 position of 1-Ethyl-3-iodo-1H-pyrazole makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, including the Heck reaction. This allows for the introduction of various alkenyl substituents, providing a versatile platform for the synthesis of novel pyrazole derivatives.
These application notes provide a detailed overview of the Heck reaction conditions applicable to this compound, based on established protocols for structurally similar iodo-pyrazoles and other iodo-heterocycles. A general experimental protocol and a summary of reaction conditions are presented to guide researchers in the successful implementation of this valuable synthetic methodology.
Reaction Scheme
A general scheme for the Heck reaction of this compound with a generic alkene is depicted below:
Optimization of Reaction Conditions
The efficiency and outcome of the Heck reaction are highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature.[5] Based on studies of similar 1-protected-4-iodo-1H-pyrazoles, the following conditions can be considered as a starting point for the optimization of the Heck reaction with this compound.[6]
Table 1: Summary of Heck Reaction Conditions for Iodo-Pyrazoles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Alkene (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N (2) | DMF | Methyl Acrylate (1.2) | 100 | 12 | High |
| 2 | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (2) | DMF | Methyl Acrylate (1.2) | 100 | 12 | Moderate |
| 3 | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N (2) | DMF | Styrene (1.5) | 110 | 24 | Moderate |
| 4 | Pd(OAc)₂ (2) | None | Na₂CO₃ (2) | DMF | n-Butyl Acrylate (1.5) | 100-110 | 4-12 | High |
Note: The yields are estimations based on analogous reactions and will need to be determined experimentally for this compound.
Experimental Workflow
The general workflow for performing a Heck reaction with this compound is outlined in the diagram below. This involves the careful assembly of reactants under an inert atmosphere, followed by heating to the desired reaction temperature, and subsequent work-up and purification of the product.
Caption: General experimental workflow for the Heck reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the Heck reaction of this compound with an acrylate ester, adapted from established methods for similar substrates.[3][6]
A. Materials and Equipment
-
Substrate: this compound
-
Alkene: e.g., Methyl Acrylate, n-Butyl Acrylate, or Styrene
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand (optional but recommended): Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃)
-
Base: Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.
B. Reagent Preparation and Stoichiometry (for a 0.5 mmol scale reaction)
-
This compound: 118 mg (0.5 mmol, 1.0 equiv.)
-
Palladium(II) Acetate: 2.8 mg (0.0125 mmol, 2.5 mol%)
-
Triethyl phosphite: 5.2 µL (0.03 mmol, 6 mol%)
-
Triethylamine: 139 µL (1.0 mmol, 2.0 equiv.)
-
Methyl Acrylate: 54 µL (0.6 mmol, 1.2 equiv.)
-
Anhydrous DMF: 2.5 mL
C. Reaction Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (118 mg, 0.5 mmol), Palladium(II) Acetate (2.8 mg, 0.0125 mmol), and the chosen base (if solid, e.g., Na₂CO₃, 106 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Through the septum, add anhydrous DMF (2.5 mL) via syringe. If using a liquid base (e.g., Triethylamine, 139 µL, 1.0 mmol) and a ligand (e.g., Triethyl phosphite, 5.2 µL, 0.03 mmol), add them at this stage. Finally, add the alkene (e.g., Methyl Acrylate, 54 µL, 0.6 mmol) dropwise via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-24 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
D. Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of hexane and ethyl acetate to afford the pure 3-alkenyl-1-ethyl-1H-pyrazole product.
Safety Precautions
-
Palladium catalysts can be sensitive to air and should be handled under an inert atmosphere.
-
Organic solvents such as DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases like triethylamine and sodium carbonate are corrosive or irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this reaction.
-
All manipulations should be carried out in a well-ventilated fume hood.
By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the synthesis of novel 3-alkenyl-1-ethyl-1H-pyrazole derivatives, which can serve as valuable building blocks in the development of new therapeutic agents.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Protecting Group Strategies for Iodopyrazole Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodopyrazoles are pivotal building blocks in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of complex molecular architectures through cross-coupling reactions. The strategic use of nitrogen protecting groups is often crucial for achieving high yields and regioselectivity during the iodination of the pyrazole ring and subsequent functionalization. This document provides detailed application notes on the selection and implementation of protecting group strategies in iodopyrazole synthesis, complete with experimental protocols and comparative data to guide researchers in this field.
Introduction to Protecting Group Strategies in Pyrazole Chemistry
The pyrazole nucleus contains an acidic N-H proton that can interfere with various synthetic transformations, particularly those involving organometallic reagents or strong bases.[1] N-protection is a critical step to circumvent these issues, enhance solubility, and direct the regioselectivity of electrophilic substitution reactions such as iodination.[1] The choice of a suitable protecting group is paramount and depends on its stability to the reaction conditions for its introduction, the subsequent iodination, and any further synthetic steps, as well as the ease and selectivity of its removal.[1]
A successful protecting group strategy for iodopyrazole synthesis involves a three-stage process:
-
Protection: Introduction of a protecting group onto the pyrazole nitrogen.
-
Iodination: Regioselective iodination of the protected pyrazole.
-
Deprotection: Removal of the protecting group to unveil the N-H iodopyrazole.
This workflow is essential for preparing iodopyrazoles that can be used in a variety of coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, to generate diverse libraries of potentially bioactive molecules.[2]
Choosing an Appropriate Protecting Group
The selection of a protecting group should be guided by the overall synthetic plan, considering the stability of the group to all subsequent reaction conditions and the orthogonality of its removal.
Commonly used protecting groups for pyrazoles include:
-
Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of non-acidic conditions but can be unstable during some reactions and analyses.[1][3] It is readily removed under acidic conditions.
-
EtOEt (1-ethoxyethyl): This acetal-based protecting group is introduced using ethyl vinyl ether and is stable to basic and nucleophilic conditions.[3][4] Like Boc, it is cleaved under mild acidic conditions.[5]
-
Trityl (triphenylmethyl): A bulky protecting group that can influence regioselectivity and is removed under acidic conditions.[1]
-
Acyl groups: These can be introduced via acylation and are typically removed under basic conditions.[6]
Data Presentation: Comparison of Common Protecting Groups
| Protecting Group | Introduction Reagent | Stability | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Basic, nucleophilic, reductive | Acidic (e.g., TFA, HCl) |
| EtOEt | Ethyl vinyl ether | Basic, nucleophilic | Mild acidic (e.g., TFA in CH₂Cl₂) |
| Trityl | Trityl chloride | Basic, nucleophilic | Acidic |
| Acyl | Acyl chloride or anhydride | Acidic, some reductive conditions | Basic (e.g., NaBH₄ in EtOH, hydrolysis)[7] |
Experimental Protocols
N-Protection of Pyrazoles
Protocol 3.1.1: Synthesis of N-Boc Protected Pyrazole Derivatives [3][4]
-
Materials:
-
Pyrazole derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Deionized water
-
-
Procedure:
-
Dissolve the pyrazole derivative and triethylamine in dichloromethane.
-
Add di-tert-butyl dicarbonate at room temperature and stir the mixture overnight.
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Boc protected pyrazole.
-
Protocol 3.1.2: Synthesis of N-Ethoxyethyl (EtOEt) Protected Pyrazole Derivatives [3]
-
Materials:
-
Pyrazole derivative (1.0 equiv)
-
Ethyl vinyl ether (1.27 equiv)
-
Trifluoroacetic acid (TFA) (0.01 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Deionized water
-
-
Procedure:
-
Dissolve the pyrazole derivative and trifluoroacetic acid in dichloromethane.
-
Add ethyl vinyl ether dropwise, maintaining the temperature between 28-32 °C.
-
Stir the reaction mixture at room temperature for 12-78 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-EtOEt protected pyrazole.
-
Iodination of N-Protected Pyrazoles
The iodination of N-protected pyrazoles typically proceeds with high regioselectivity for the 4-position.[2]
Protocol 3.2.1: CAN-Mediated Iodination [1]
-
Materials:
-
N-protected pyrazole (1.0 mmol)
-
Iodine (I₂) (1.1 mmol)
-
Ceric Ammonium Nitrate (CAN) (1.2 mmol)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a solution of the N-protected pyrazole and iodine in acetonitrile, add a solution of CAN in acetonitrile.
-
Heat the resulting mixture at 80 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with DCM, and wash with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3.2.2: Iodination using N-Iodosuccinimide (NIS) [1][2]
-
Materials:
-
N-protected pyrazole (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.5 mmol)
-
Glacial acetic acid (1 mL)
-
Trifluoroacetic acid (TFA) (1 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
-
Procedure:
-
To a solution of the N-protected pyrazole in glacial acetic acid, add a solution of NIS in TFA.
-
Heat the mixture overnight at 80 °C.
-
Cool the solution to room temperature, dilute with DCM, and wash with saturated aqueous Na₂S₂O₃ and then with saturated aqueous NaHCO₃.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Deprotection of N-Protected Iodopyrazoles
The final step is the removal of the protecting group to yield the desired N-H iodopyrazole.
Protocol 3.3.1: Deprotection of N-Boc Iodopyrazoles
-
Materials:
-
N-Boc iodopyrazole
-
Trifluoroacetic acid (TFA) or HCl in a suitable solvent (e.g., dioxane, methanol)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc iodopyrazole in DCM.
-
Add an excess of TFA or a solution of HCl and stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Protocol 3.3.2: Deprotection of N-EtOEt Iodopyrazoles [5]
-
Materials:
-
N-EtOEt iodopyrazole
-
Mild acidic solution (e.g., dilute HCl in THF or TFA in DCM)
-
-
Procedure:
-
Dissolve the N-EtOEt iodopyrazole in a suitable solvent.
-
Add the mild acidic solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture as described for the N-Boc deprotection.
-
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 4-iodopyrazoles using various methods and protecting groups.
| Starting Material | Protecting Group | Iodination Method | Product | Yield (%) | Reference |
| 1-Aryl-3-CF₃-pyrazole | None | I₂/CAN | 1-Aryl-3-CF₃-4-iodopyrazole | 79-98 | [8] |
| Pyrazole | None | I₂/H₂O₂ in water | 4-Iodopyrazole | High | [1][9] |
| 1H-Pyrazoles | Boc | - | N-Boc pyrazoles | Good to Excellent | [3] |
| 1H-Pyrazoles | EtOEt | - | N-EtOEt pyrazoles | Good to Excellent | [3] |
| 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | Acyl | ICl/Li₂CO₃ | 1-Acyl-4-iodo-1H-pyrazoles | up to 95 | [6] |
Conclusion
The successful synthesis of iodopyrazoles often hinges on the judicious selection and application of a nitrogen protecting group strategy. This guide provides a framework for choosing an appropriate protecting group based on the planned synthetic route and offers detailed, reliable protocols for the key steps of protection, iodination, and deprotection. By leveraging these strategies, researchers can efficiently access a wide array of iodopyrazole building blocks for the development of novel therapeutics and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Reactions with 1-Ethyl-3-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the copper-catalyzed cross-coupling reactions of 1-Ethyl-3-iodo-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. The functionalization of the C3-position of the pyrazole ring is a critical strategy for the synthesis of novel compounds with diverse biological activities. This document focuses on key copper-catalyzed reactions, including C-N (Ullmann-type), C-O, and C-C (Sonogashira) bond formations. While specific data for this compound is limited in the literature, the provided protocols are based on well-established procedures for analogous iodopyrazole derivatives and are expected to be readily adaptable.
Data Presentation: A Comparative Overview of Copper-Catalyzed Reactions with Iodopyrazoles
The following table summarizes typical reaction conditions and yields for copper-catalyzed cross-coupling reactions of various iodopyrazole derivatives. This data serves as a valuable starting point for the optimization of reactions with this compound.
| Entry | Reaction Type | Iodopyrazole Substrate | Coupling Partner | Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analog |
| 1 | C-N Coupling | 4-Iodo-1-methyl-1H-pyrazol-3-amine | Alkylamine | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | Dioxane | 110 | 12-24 | Good | [1] |
| 2 | C-N Coupling | 4-Iodo-1H-pyrazole | Phenylamine | Cu₂O (10) | None | N/A | N/A | N/A | N/A | N/A | [1] |
| 3 | C-O Coupling | 4-Iodo-1H-1-tritylpyrazole | Allyl alcohol | CuI (20) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | ᵗBuOK (2.0) | Allyl alcohol | 130 (MW) | 1 | High | [2][3] |
| 4 | C-O Coupling | 4-Iodopyrazole derivative | Alcohol | CuI (20) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | ᵗBuOK (2.0) | Alcohol | 130 (MW) | 1 | Moderate to High | [1][2][3] |
| 5 | C-C (Sonogashira) | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) / CuI (10) | PPh₃ (20) | Et₃N | Toluene | 80 | 1-3 | 93 | [4][5] |
Experimental Protocols
The following are detailed protocols for key copper-catalyzed reactions. These are generalized procedures based on analogous systems and should be optimized for this compound.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Copper(I) Iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dioxane
-
Schlenk flask or sealed tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous dioxane and the amine via syringe.
-
Heat the reaction mixture to 110 °C in an oil bath and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.[1]
-
Wash the filter pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed O-Arylation under Microwave Irradiation
This protocol describes a general procedure for the CuI-catalyzed coupling of this compound with an alcohol using microwave irradiation.[1][2][3]
Materials:
-
This compound (1.0 equiv)
-
Alcohol (used as solvent or with a co-solvent)
-
Copper(I) Iodide (CuI, 20 mol%)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)
-
Potassium tert-butoxide (tBuOK, 2.0 equiv)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
In a microwave reaction vial, add this compound, CuI, and 3,4,7,8-tetramethyl-1,10-phenanthroline.
-
Add the desired alcohol (typically 2-3 mL).
-
Carefully add potassium tert-butoxide.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 130 °C for 1 hour with stirring.[2][3]
-
After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Copper Co-catalyzed Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The Sonogashira reaction typically employs a palladium catalyst with a copper(I) co-catalyst.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) Iodide (CuI, 4-10 mol%)
-
Triphenylphosphine (PPh₃, optional, 8-20 mol%)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous toluene or THF
-
Schlenk flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃ (if used).
-
Add anhydrous toluene (or THF) followed by the terminal alkyne and triethylamine.
-
Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Mandatory Visualizations
Caption: General scheme for copper-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for copper-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 1-Ethyl-3-iodo-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura coupling of 1-Ethyl-3-iodo-1H-pyrazole. Below you will find frequently asked questions (FAQs), detailed troubleshooting steps, and optimized experimental protocols to help you overcome common challenges and improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Suzuki coupling of this compound?
A1: Low yields in the Suzuki coupling of N-alkylated iodo-pyrazoles can stem from several factors. The pyrazole ring, even when N-substituted, can sometimes interact with the palladium catalyst.[1][2] Key areas to investigate include the choice of catalyst and ligand, the base used, solvent conditions, reaction temperature, and the purity and stability of your reagents, especially the boronic acid or ester.[1][3][4] Inefficient oxidative addition or transmetalation, or catalyst deactivation are common underlying issues.
Q2: Can the pyrazole nitrogen interfere with the catalyst even though it's alkylated?
A2: While N-alkylation prevents issues related to an acidic N-H proton, the lone pair on the second nitrogen atom of the pyrazole ring can still coordinate to the palladium center. This can lead to the formation of inactive catalyst species and hinder the catalytic cycle.[1] The choice of a suitable ligand is crucial to mitigate this potential inhibition.
Q3: My boronic acid seems to be degrading. What can I do?
A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, particularly with heteroaryl boronic acids.[2][5] This can be exacerbated by high temperatures and certain bases. Consider using a more stable boronate ester, such as a pinacol ester.[3] Running the reaction under anhydrous conditions or using milder bases like K₃PO₄ or Cs₂CO₃ can also help.[1][3]
Q4: I'm observing significant amounts of homocoupling byproducts. How can I minimize this?
A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can also lead to the degradation of the active Pd(0) catalyst.[5] Thoroughly degassing your solvent and reaction mixture is critical. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent for an extended period.
Troubleshooting Guide
If you are experiencing low yields, systematically evaluate the following reaction parameters.
Catalyst and Ligand Selection
The choice of the palladium source and ligand is paramount for the successful coupling of heterocyclic substrates. For pyrazoles, bulky and electron-rich phosphine ligands have demonstrated superior performance by promoting the desired catalytic cycle and preventing catalyst deactivation.
Troubleshooting Steps:
-
Switch to a more robust ligand: If you are using traditional ligands like PPh₃, consider switching to Buchwald ligands such as XPhos or SPhos.[1][4]
-
Use a pre-catalyst: Palladium pre-catalysts, where the active Pd(0) species is readily generated, can be more effective and reproducible than using separate Pd(II) sources and ligands.[4]
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Heterocycles
| Catalyst System | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / XPhos | XPhos | Excellent for many N-heterocycles, promotes high yields.[1][4] | 2-5 |
| Pd₂(dba)₃ / SPhos | SPhos | Highly active for sterically hindered substrates.[1][4] | 1-3 |
| XPhos Pd G2/G3 | XPhos | Air-stable pre-catalyst, easy to handle, highly active.[4] | 1-3 |
| Pd(PPh₃)₄ | PPh₃ | Commonly used, but may be less effective for this substrate.[4] | 2-5 |
Base Selection
The base plays a critical role in the transmetalation step. Its strength, solubility, and compatibility with the substrates are key to a successful reaction.
Troubleshooting Steps:
-
Screen different bases: If a weak base like Na₂CO₃ is providing low yields, consider stronger, non-nucleophilic bases.
-
Ensure base solubility: The base must have some solubility in the reaction medium to be effective. The addition of water as a co-solvent can sometimes help, but may also promote protodeboronation.
Table 2: Impact of Base on Suzuki Coupling Yields
| Base | Typical Conditions | Comments |
| K₃PO₄ | Anhydrous or aqueous dioxane/THF | Often provides excellent yields for challenging substrates.[1][2] |
| Cs₂CO₃ | Anhydrous or aqueous dioxane/DMF | A strong and effective base, particularly for hindered couplings.[1][4] |
| K₂CO₃ | Aqueous dioxane/toluene | A common and cost-effective choice, but may be less effective here.[1] |
Solvent and Temperature Optimization
The solvent influences the solubility of all reaction components and can affect the reaction rate. Temperature is a critical parameter to overcome activation energy barriers.
Troubleshooting Steps:
-
Solvent screening: Aprotic polar solvents are generally preferred.[1]
-
Temperature adjustment: If the reaction is sluggish at lower temperatures, a moderate increase can improve the yield. However, excessively high temperatures can lead to substrate or catalyst decomposition.
Table 3: Common Solvents and Temperature Ranges
| Solvent | Typical Temperature (°C) | Notes |
| 1,4-Dioxane | 80-110 | Often used with water as a co-solvent.[1][2] |
| Toluene | 80-110 | Good for anhydrous conditions. |
| Tetrahydrofuran (THF) | 60-70 | Lower boiling point, suitable for milder conditions.[1] |
| N,N-Dimethylformamide (DMF) | 100-120 | High boiling point, good for dissolving polar compounds.[1] |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require further optimization for your specific boronic acid or ester.
Reagents:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₃PO₄ (2.0-3.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Troubleshooting Side Reactions in Sonogashira Coupling with Iodopyrazoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the Sonogashira coupling of iodopyrazoles. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this side product?
A1: Alkyne homocoupling is a common side reaction in Sonogashira coupling, often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2] This leads to the formation of a 1,3-diyne byproduct, reducing the yield of the desired cross-coupled product.
Troubleshooting Strategies:
-
Implement Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[1][3] Numerous copper-free Sonogashira protocols have been developed that can successfully couple iodopyrazoles.[4][5][6]
-
Ensure Rigorous Degassing: Oxygen is a key promoter of oxidative homocoupling.[7] It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[7]
-
Control Alkyne Concentration: Slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[2]
Q2: My starting iodopyrazole is being consumed, but I am isolating the corresponding pyrazole (dehalogenated product) instead of the desired coupled product. What is causing this, and how can I prevent it?
A2: Dehalogenation, or hydrodehalogenation, is a frequent side reaction with electron-rich heteroaryl halides like iodopyrazoles.[8] This occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the alkyne coupling partner.
Troubleshooting Strategies:
-
N-Protection of the Pyrazole Ring: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the catalytic cycle and promote dehalogenation. Protecting the pyrazole nitrogen with a group like tert-butyloxycarbonyl (Boc) can significantly suppress this side reaction.[8]
-
Choice of Base and Solvent: Milder inorganic bases such as K₃PO₄ or Cs₂CO₃ are often less likely to promote dehalogenation compared to strong organic amine bases.[8] The presence of water can sometimes be a hydrogen source, so using anhydrous conditions can be beneficial.[9]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation by accelerating the reductive elimination step.[8]
Q3: I am working with an N-unsubstituted iodopyrazole, and I am observing the formation of polymeric material. What is happening?
A3: The free N-H group on the pyrazole ring can participate in the coupling reaction, leading to the formation of undesired polymers.
Troubleshooting Strategy:
-
Protect the Pyrazole Nitrogen: As with preventing dehalogenation, protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, trityl) is the most effective way to prevent this side reaction. This ensures that only the C-I bond participates in the Sonogashira coupling.
Data Presentation: Impact of Reaction Conditions on Product Yield
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of the Sonogashira coupling with halopyrazoles.
| Halogen | Catalyst System | Typical Yield Range (%) | Notes |
| Iodo | Pd(PPh₃)₂Cl₂ / CuI | High (often >80%) | Most reactive, but more prone to side reactions like dehalogenation. |
| Bromo | Pd(PPh₃)₂Cl₂ / CuI | Good (typically 70-90%) | Less reactive than iodo-analogs, may require higher temperatures. |
| Chloro | Pd(OAc)₂ / SPhos | Moderate (60-85%) | Least reactive, requires more specialized and highly active catalyst systems. |
Table 1: Comparative Reactivity of 4-Halopyrazoles in Sonogashira Coupling. Data synthesized from multiple sources.
| Condition | Parameter | Effect on Homocoupling | Effect on Dehalogenation |
| Catalyst | Copper-Free System | Significantly Reduced | Neutral |
| Atmosphere | Rigorous Inert Atmosphere | Reduced | Neutral |
| Substrate | N-Protected Pyrazole | Neutral | Significantly Reduced |
| Base | Milder Inorganic Base (e.g., K₃PO₄) | Neutral | Reduced |
| Ligand | Bulky, Electron-Rich Phosphine | Neutral | Reduced |
Table 2: Qualitative Impact of Reaction Conditions on Major Side Reactions.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 4-Iodopyrazole
This protocol is a standard method for the Sonogashira coupling and may require optimization to minimize side reactions.
-
Materials: 4-Iodopyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂ (or similar Pd catalyst), CuI, and a suitable solvent/base such as triethylamine or DMF.
-
Procedure:
-
To a dried reaction flask, add 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add the degassed solvent/base (e.g., triethylamine, 5 mL).
-
Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
-
Protocol 2: N-Boc Protection of a Pyrazole
This protocol describes a general method for the protection of the pyrazole nitrogen, which is crucial for minimizing dehalogenation and polymerization side reactions.
-
Materials: Substituted pyrazole, di-tert-butyl dicarbonate ((Boc)₂O), N,N-diisopropylethylamine (DIPEA), 4-dimethylaminopyridine (DMAP), and dichloromethane (DCM).
-
Procedure:
-
Dissolve the substituted pyrazole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask at 0°C.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
After 15 minutes, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol) and stir the reaction at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.[10]
-
After completion, evaporate the dichloromethane and purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-Boc protected pyrazole.[10]
-
Protocol 3: Copper-Free Sonogashira Coupling of an Aryl Halide
This protocol provides a general framework for a copper-free Sonogashira coupling, which is ideal for avoiding alkyne homocoupling.
-
Materials: N-Boc-4-iodopyrazole, terminal alkyne, Pd(CH₃CN)₂Cl₂ (or similar Pd(II) precursor), a suitable phosphine ligand (e.g., cataCXium A), and a base such as Cs₂CO₃ in a green solvent like 2-MeTHF.[1]
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the N-Boc-4-iodopyrazole (1.0 mmol), Pd(CH₃CN)₂Cl₂ (0.5 mol %), and the phosphine ligand (1 mol %).[1]
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the degassed solvent (5 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and potential side reactions in the Sonogashira coupling of iodopyrazoles.
Caption: The catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.
Caption: Major side reaction pathways in Sonogashira coupling of iodopyrazoles.
Caption: A logical workflow for troubleshooting side reactions in Sonogashira coupling.
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium Catalysis for 1-Ethyl-3-iodo-1H-pyrazole Coupling
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 1-Ethyl-3-iodo-1H-pyrazole.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Question 1: I am observing low to no product formation in my coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating during the reaction.[1]
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that readily generates the active species.[2] Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the catalyst.
-
-
Inappropriate Ligand Choice: The ligand may not be suitable for the electron-rich pyrazole substrate, leading to inefficient oxidative addition or reductive elimination.
-
Incorrect Base Selection: The base might be too weak or have poor solubility in the reaction medium.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Poor Reagent Quality: Degradation of starting materials, particularly boronic acids in Suzuki couplings, can prevent the reaction from proceeding.
-
Solution: Use fresh, high-purity starting materials. Boronic acids are susceptible to degradation and should be stored properly.[1]
-
Question 2: I am observing a significant amount of a side product that appears to be the dehalogenated starting material (1-Ethyl-1H-pyrazole). What causes this and how can I minimize it?
Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction with heteroaryl halides.[1] It occurs when the aryl-palladium intermediate reacts with a source of hydrogen instead of the intended coupling partner. Iodo-pyrazoles can be particularly susceptible to this side reaction.[6]
-
Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source. Use dry solvents and reagents, and maintain an inert atmosphere (e.g., argon or nitrogen).[1]
-
Choice of Halide: While not always practical, switching to the corresponding 3-bromo- or 3-chloro-1-ethyl-1H-pyrazole may reduce the propensity for dehalogenation.[6]
-
Ligand and Base Selection: The choice of ligand and base can influence the rate of the desired coupling versus dehalogenation. Experiment with different combinations to find the optimal conditions.
Reaction-Specific Issues
Question 3 (Suzuki-Miyaura Coupling): My Suzuki coupling with this compound is sluggish. How can I accelerate it?
Answer: Beyond the general troubleshooting steps:
-
Catalyst System: Modern catalyst systems are often more active. A combination of a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich ligand such as SPhos can be very effective for Suzuki couplings of iodo-pyrazoles.[1]
-
Microwave Heating: As mentioned, microwave irradiation can dramatically shorten reaction times from hours to minutes.[2]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or DME with water is commonly used for Suzuki reactions.[2] The ratio can be optimized to ensure solubility of all components.
Question 4 (Sonogashira Coupling): I am seeing significant homocoupling of my terminal alkyne (Glaser coupling) in the Sonogashira reaction. How can I prevent this?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.
-
Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[7]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[7]
-
Amine Base Quality: Ensure the amine base (e.g., triethylamine) is anhydrous and distilled.[7]
Question 5 (Heck Coupling): My Heck reaction with this compound and an alkene is giving low yields. What should I consider?
Answer: The Heck reaction can be sensitive to steric and electronic factors.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphines are often required for coupling with less reactive aryl halides.[8]
-
Base: An inorganic base like Na₂CO₃ or K₂CO₃ is typically used. Ensure it is finely powdered for better reactivity.
-
Temperature: Heck reactions often require elevated temperatures to proceed efficiently.[9]
Data Presentation: Catalyst System Comparison for Pyrazole Coupling
The following tables summarize reaction conditions for related pyrazole coupling reactions to guide optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Iodo-Pyrazoles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Good | [2] |
| Pd(PPh₃)₄ (2 mol%) | PPh₃ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | 5-12 min | Good | [2] |
| Pd(OAc)₂ | SPhos | KF | Toluene/H₂O | 80 | Not Specified | Good to Excellent | [2] |
| PdCl(C₃H₅)(dppb) | dppb | KOAc | DMA | 150 | 24 | 88 | [10] |
Table 2: Sonogashira Coupling Conditions for Iodo-Pyrazoles
| Palladium Source | Copper Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 60 | High | [11][12] |
| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp | Good | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as Na₂CO₃ (2.5 equiv).[2]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[2]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[2]
-
Heat the reaction mixture at 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Protocol 2: General Procedure for Sonogashira Coupling
-
To an oven-dried flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst like CuI (1-3 mol%).
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2.0 equiv).[7]
-
Add the terminal alkyne (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.[7]
-
Upon completion, dilute with an organic solvent and wash with water and brine to remove the amine and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jmcct.com [jmcct.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Deiodination of Iodopyrazoles in Cross-Coupling Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of deiodination during cross-coupling reactions involving iodopyrazoles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your synthetic strategies and minimize unwanted side reactions.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deiodination, and why is it a problem in cross-coupling reactions with iodopyrazoles?
A1: Deiodination is a common side reaction where the iodine atom on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of an undesired pyrazole byproduct.[1][2] This reduces the yield of your target molecule and introduces impurities that can be difficult to separate.[3] Iodopyrazoles are particularly susceptible to this due to the relatively weak carbon-iodine (C-I) bond, which, while facilitating the desired oxidative addition, also makes the molecule more prone to side reactions.[2][4]
Q2: What are the primary causes of deiodination in palladium-catalyzed cross-coupling reactions?
A2: The primary causes of deiodination include:
-
Reaction with a hydrogen source: The aryl-palladium intermediate can react with a source of hydrogen in the reaction mixture instead of the intended coupling partner.[5] Common hydrogen sources include water, alcohols (if used as solvents), and even the amine or phosphine ligands themselves under certain conditions.
-
High reaction temperatures: Elevated temperatures can promote the decomposition of starting materials and intermediates, leading to an increased rate of deiodination.[5]
-
Inappropriate choice of base or solvent: The base and solvent system can significantly influence the reaction pathway. Some combinations may inadvertently promote deiodination.[1]
-
Catalyst and ligand effects: The nature of the palladium catalyst and the ancillary ligand can affect the relative rates of the desired cross-coupling and the undesired deiodination.[4]
Q3: How can I minimize deiodination in my Suzuki-Miyaura coupling reactions?
A3: To minimize deiodination in Suzuki-Miyaura couplings:
-
Use anhydrous conditions: Rigorously dry all solvents and reagents to eliminate water as a potential hydrogen source.[5]
-
Select the right base: Milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases.[1]
-
Optimize your catalyst system: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the desired reductive elimination step, outcompeting the deiodination pathway.[6]
-
Consider a bromopyrazole alternative: If deiodination remains a significant issue, switching to the corresponding 4-bromopyrazole may be a viable strategy, as the carbon-bromine bond is stronger and less prone to cleavage.[2][7]
Q4: I'm observing significant deiodination in my Buchwald-Hartwig amination. What should I do?
A4: For Buchwald-Hartwig aminations, consider the following:
-
Catalyst choice based on the amine: For alkylamines with β-hydrogens, a copper-catalyzed Ullmann-type coupling using CuI may be more effective than a palladium-catalyzed reaction, as this can mitigate β-hydride elimination, a competing side reaction.[6][8] For amines lacking β-hydrogens, a palladium catalyst with a bulky, electron-rich ligand like tBuDavePhos is often effective.[2][8]
-
Protect the pyrazole N-H: If you are using an N-unsubstituted pyrazole, the acidic N-H proton can interfere with the reaction. Protecting the nitrogen with a group like trityl (Tr) can suppress deiodination.[1]
Q5: What are the best practices to avoid deiodination in Sonogashira couplings?
A5: In Sonogashira couplings, deiodination can be minimized by:
-
Using a reliable catalyst system: A classic and effective system is the combination of a palladium catalyst like Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst, typically CuI.[4][6]
-
Mild reaction conditions: These reactions can often be carried out at room temperature, which helps to reduce the likelihood of side reactions.[4][6]
-
Choice of base and solvent: Triethylamine (TEA) can often serve as both the base and the solvent, providing a mild and effective reaction medium.[6]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst2. Incorrect Base/Solvent Combination3. Low Reaction Temperature4. Poor Reagent Quality | 1. Use a pre-formed Pd(0) catalyst or a modern pre-catalyst (e.g., XPhos Pd G2). Ensure all reagents are thoroughly degassed.2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water).3. Gradually increase the reaction temperature; consider microwave irradiation for uniform heating.4. Use fresh, high-purity starting materials. |
| Significant Deiodination | 1. Presence of a Hydrogen Source2. Suboptimal Base3. Unsuitable Ligand4. High Reaction Temperature | 1. Use anhydrous solvents and reagents. Maintain an inert atmosphere (Argon or Nitrogen).2. Use milder inorganic bases like K₃PO₄ or Cs₂CO₃.3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).4. Run the reaction at the lowest effective temperature. |
| Formation of Homo-coupled Products | 1. Presence of Oxygen2. Inefficient Transmetalation | 1. Rigorously degas the reaction mixture.2. For Suzuki coupling, ensure the base is adequate to form the boronate salt. For Sonogashira, consider copper-free conditions.[5] |
Quantitative Data Summary
The following tables summarize quantitative data for various cross-coupling reactions of iodopyrazoles, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 40-60 | A standard, readily available catalyst, may require higher temperatures.[6] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 80-100 | 50-70 | Often provides better results than Pd(PPh₃)₄.[6] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 70-90 | 70-90 | Versatile Pd(0) source with a bulky ligand, shows good activity.[6] |
| Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Good to Excellent | Highly effective for a variety of substituted arylboronic acids.[6] |
| XPhos Pd G2 | K₂CO₃ | Ethanol/H₂O | 120 (µW) | High | Microwave heating can significantly reduce reaction times.[6] |
Table 2: Buchwald-Hartwig Amination of 4-Halopyrazoles
| Substrate | Amine | Catalyst System | Yield (%) | Key Observations |
| 4-Iodopyrazole | Alkylamine with β-H | CuI / ligand | ~70 | More effective than the bromo analogue in copper-catalyzed reactions with alkylamines possessing a β-hydrogen.[2] |
| 4-Bromopyrazole | Amine without β-H | Pd(dba)₂ / tBuDavePhos | Good | The most effective substrate for palladium-catalyzed amination with amines lacking a β-hydrogen.[2] |
| 4-Bromopyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | 60 | Good yield with a cyclic secondary amine.[2] |
| 4-Bromopyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | 67 | Good yield with another cyclic secondary amine.[2] |
| 4-Iodopyrazole | Pyrrolidine | CuI / ligand | 43 | Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[2] |
Table 3: Sonogashira Coupling of 4-Iodopyrazoles
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | Room Temp | High | A classic, reliable system with mild reaction conditions.[4] |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | ~90-97 | Highly active ligand allows for lower catalyst loading.[4] |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | ~85-94 | Example of a copper-free Sonogashira system.[4] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole
This protocol describes a rapid and efficient method for the synthesis of 4-aryl-1-methylpyrazoles using microwave irradiation.[9]
-
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
-
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.55 mmol, 1.1 equiv).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with nitrogen.
-
Add Pd(PPh₃)₄ (0.01 mmol, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Buchwald-Hartwig Amination of 4-Iodopyrazole with an Alkylamine
This protocol is adapted for the amination of 4-iodopyrazoles with alkylamines possessing β-hydrogens.[2][8]
-
Materials:
-
4-Iodo-1-tritylpyrazole (1.0 equiv)
-
Alkylamine (1.2-1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
2-isobutyrylcyclohexanone (ligand) (20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent, the amine, and the ligand via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
-
Protocol 3: Classic Sonogashira Coupling of 4-Iodopyrazole
This protocol outlines a standard procedure for the Sonogashira coupling of 4-iodopyrazoles.[6]
-
Materials:
-
4-Iodopyrazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (solvent and base)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add triethylamine.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
-
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling and the Competing Deiodination Pathway
Caption: Catalytic cycle of Suzuki-Miyaura coupling with the competing deiodination pathway.
Troubleshooting Workflow for Low Yield / High Deiodination
Caption: A logical workflow for troubleshooting low yields due to deiodination in cross-coupling reactions.
Decision Pathway for Catalyst Selection in Buchwald-Hartwig Amination
Caption: Decision-making process for catalyst selection in Buchwald-Hartwig amination of iodopyrazoles.
References
Technical Support Center: Iodopyrazole Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving iodopyrazole substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during your iodopyrazole Suzuki reactions, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with 4-iodopyrazole resulting in low or no product yield?
Answer: Low or non-existent product yield is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Inactivity: The active Pd(0) species, which is crucial for the catalytic cycle, may not be forming or could be deactivating prematurely.[1][2] The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[2]
-
Inappropriate Ligand Choice: The phosphine ligand may not be suitable for the specific iodopyrazole substrate, leading to inefficient oxidative addition or reductive elimination steps in the catalytic cycle.[1]
-
Incorrect Base Selection: The base might be too weak or have poor solubility in the reaction medium, hindering the crucial transmetalation step.[1][3]
-
Sub-optimal Reaction Temperature: The reaction may not have sufficient thermal energy to proceed at a reasonable rate.[1]
-
Poor Reagent Quality: Degradation of starting materials, particularly the boronic acid, can halt the reaction.[1]
-
Solution: Use fresh, high-purity starting materials. Boronic acids are especially susceptible to degradation and should be stored properly.[1]
-
Question 2: I am observing a significant amount of dehalogenation (loss of iodine) from my starting material. What causes this and how can it be prevented?
Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction with reactive heteroaryl halides like iodopyrazoles.[1][5] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the boronic acid.[1] 4-Iodo-aminopyrazoles are particularly prone to this side reaction.[1]
-
Substrate Choice: The high reactivity of the C-I bond makes iodopyrazoles more susceptible to dehalogenation compared to their bromo or chloro counterparts.[5]
-
Presence of a Hydrogen Source: Water can act as a hydrogen source, leading to dehalogenation.[1]
-
Solution: Ensure anhydrous conditions by using dry solvents and reagents, and maintain an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Base Selection: The choice of base can influence the rate of dehalogenation.[1]
-
Solution: In some cases, weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases to minimize this side reaction.[1]
-
-
N-H Acidity: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction.[2]
-
Solution: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc or trityl) can significantly suppress dehalogenation.[2]
-
Question 3: My reaction is producing a significant amount of homo-coupled byproducts. How can I minimize their formation?
Answer: Homo-coupling, such as the formation of biphenyls from boronic acids, is another common side reaction in Suzuki couplings.[1]
-
Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of boronic acids.[2]
-
Catalyst System: Some catalyst systems may have a higher tendency to promote homo-coupling.[1]
Frequently Asked Questions (FAQs)
Q1: What is a general, reliable starting condition for a Suzuki reaction with a 4-iodopyrazole?
A1: A good starting point is to use a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos or XPhos.[1][3] A common base is Cs₂CO₃ or K₃PO₄ (2-3 equivalents).[1][3] The reaction is typically carried out in a degassed solvent mixture such as 1,4-dioxane/water or DME/water (in a 4:1 or 3:1 ratio) at temperatures ranging from 80-110 °C.[1][3] Microwave heating at 90-120 °C can also be effective.[1][3]
Q2: How does catalyst deactivation occur in these reactions?
A2: Catalyst deactivation can occur through several mechanisms. One common pathway is the agglomeration of palladium nanoparticles, leading to the formation of inactive palladium black.[2] This can be influenced by the choice of ligand and solvent.[2] Another cause can be the strong adsorption of the product onto the catalyst surface, which blocks the active sites.[6][7] In some cases, iodide itself can act as a poison by forming inactive palladium dimers.[8]
Q3: Can I use other coupling partners besides boronic acids with iodopyrazoles?
A3: Yes, 4-iodopyrazoles are versatile substrates for various cross-coupling reactions. Due to the high reactivity of the carbon-iodine bond, they are excellent substrates for Sonogashira couplings with terminal alkynes and Buchwald-Hartwig aminations.[5] In fact, for Sonogashira reactions, 4-iodopyrazole is generally the preferred substrate over its bromo analog.[5]
Data Presentation
Table 1: Common Catalysts and Ligands for Iodopyrazole Suzuki Reactions
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | 2 - 5 | A commonly used, effective Pd(0) catalyst.[3] |
| Pd(OAc)₂ | SPhos | 2 - 5 (Pd), 4-10 (Ligand) | A highly effective system for Suzuki-Miyaura couplings of 4-iodopyrazoles.[1] |
| Pd(OAc)₂ | XPhos | 2 - 5 (Pd), 4-10 (Ligand) | A bulky, electron-rich ligand that can improve reaction efficiency, especially for challenging substrates.[3] |
| XPhos Pd G2 | XPhos (integrated) | 2 - 5 | A modern pre-catalyst that readily generates the active Pd(0) species.[1][2][3] |
Table 2: Recommended Bases and Solvents
| Base | Solvent System (Organic:Water ratio) | Typical Reaction Temperature (°C) |
| Cs₂CO₃ | DME:H₂O (3:1.2) | 90 (Microwave) |
| K₂CO₃ | Dioxane:H₂O (4:1) | 90 |
| K₃PO₄ | Toluene:H₂O (4:1) | 80 - 110 |
| Na₂CO₃ | Ethanol:H₂O (3:1) | 120 (Microwave) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Conventional Heating
-
To an oven-dried reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[1]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.[2]
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: General Procedure for Suzuki Coupling using Microwave Irradiation
-
In a microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv.), the boronic acid (1.1 equiv.), and K₂CO₃ (3.0 equiv.).[1]
-
Add the XPhos Pd G2 pre-catalyst (2 mol%).[1]
-
Add a degassed 3:1 mixture of ethanol and water.[1]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 15-30 minutes.[1]
-
After cooling, work up the reaction as described in Protocol 1.[1]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low product yield in iodopyrazole Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 1-Ethyl-3-iodo-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethyl-3-iodo-1H-pyrazole from its reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound? A1: Common impurities include unreacted starting materials (e.g., 1-ethyl-1H-pyrazole), regioisomers (e.g., 1-ethyl-4-iodo-1H-pyrazole and 1-ethyl-5-iodo-1H-pyrazole), di-iodinated byproducts, and residual iodinating agents or their byproducts (e.g., succinimide from N-iodosuccinimide).
Q2: Which purification techniques are most effective for this compound? A2: The most commonly employed and effective purification methods are column chromatography on silica gel, recrystallization, and distillation for liquid products.[1][2][3] An initial aqueous workup is also crucial to remove inorganic salts and water-soluble impurities.[4][5][6]
Q3: How can I monitor the progress of the purification? A3: Thin-layer chromatography (TLC) is an effective technique for monitoring purification.[7] By comparing the spots of the crude mixture, collected fractions, and starting materials, you can assess the separation efficiency. Visualization is typically achieved using a UV lamp.[7]
Q4: My purified product is a yellow oil. Is this expected? A4: Yes, substituted iodo-pyrazoles are often described as slightly yellow oils or crystals.[2][3] However, a dark color may indicate the presence of residual iodine or other impurities.
Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Product Loss in Mother Liquor: Using excessive solvent during recrystallization.[8] | Use the minimum amount of hot solvent required to dissolve the compound. Cool the solution slowly and thoroughly to maximize crystal formation.[8] |
| Inefficient Extraction: Poor phase separation or insufficient number of extractions. | Ensure complete phase separation during aqueous workup. Perform multiple extractions (e.g., 3x) with the organic solvent to maximize recovery.[9][10] | |
| Incomplete Reaction: The synthesis did not go to completion, leaving significant starting material. | Re-evaluate the reaction conditions (time, temperature, stoichiometry) before purification. | |
| Mixture of Regioisomers | Non-selective Iodination: The reaction conditions led to the formation of multiple iodinated isomers. | Separation can be achieved through careful column chromatography, as isomers often have different polarities.[11] Fractional recrystallization may also be effective if the isomers have different solubilities.[12] |
| Product "Oiling Out" During Recrystallization | Supersaturation Above Melting Point: The compound is precipitating from the solution at a temperature above its melting point.[8] | Add more of the "good" solvent to lower the saturation point, ensure very slow cooling, or change the solvent system entirely.[8] Using a seed crystal can also induce proper crystallization.[8] |
| Residual Color in Final Product | Trace Iodine: Incomplete quenching of the iodinating agent. | During the aqueous workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[1][5] |
| Difficulty Separating Product from N-Iodosuccinimide (NIS) Byproduct (Succinimide) | Similar Polarity: Succinimide can sometimes co-elute with the product in certain solvent systems. | Wash the crude reaction mixture with water or a basic aqueous solution (e.g., saturated NaHCO₃) to remove the acidic succinimide before proceeding with chromatography.[2][13] |
Visualizations
A general workflow for the purification process is outlined below, followed by a decision tree for troubleshooting common issues.
Caption: General purification workflow.
Caption: Troubleshooting decision tree.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is highly effective for separating the target compound from regioisomers and other byproducts with different polarities.[1][5]
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Workup: After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.[5] Extract the mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[5][9] Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[5][9]
-
Sample Preparation: Concentrate the dried organic solution under reduced pressure to obtain the crude product. For loading onto the column, dissolve the crude oil in a minimal amount of the chromatography eluent or DCM. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate.[2][13]
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Elution: Load the prepared sample onto the top of the column. Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane/EtOAc) and gradually increasing the polarity, is often effective.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Typical Solvent Systems for Column Chromatography
| Solvent System | Typical Ratios (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 2:3 | A versatile system for many pyrazole derivatives.[2][13] Start with a higher hexane ratio and gradually increase the ethyl acetate content. |
| Dichloromethane / Methanol | 100:0 to 95:5 | Useful for more polar compounds or to elute stubborn impurities. |
| Petroleum Ether / Ethyl Acetate | 50:1 to 10:1 | A common alternative to hexane-based systems.[7] |
Protocol 2: Purification by Recrystallization
This method is suitable if the crude this compound is a solid or can be induced to crystallize. It is excellent for removing small amounts of impurities.
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Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8] Common solvents for pyrazoles include ethanol, isopropanol, acetone, and hexane/ethyl acetate mixtures.[2][4][8]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[8] Heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[8]
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Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove residual solvent.[8]
Common Solvents for Recrystallization
| Solvent / System | Type | Application Notes |
| n-Hexane / Ethyl Acetate | Mixed Non-polar / Polar Aprotic | A good system for compounds of intermediate polarity. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity appears.[2] |
| Ethanol or Isopropanol | Protic | Effective for more polar pyrazole derivatives.[4] |
| Acetone | Polar Aprotic | Another option for polar compounds.[4] |
| Water | Protic | Can be used as an anti-solvent with organic solvents like ethanol for polar compounds.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Ethyl-3-iodo-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-3-iodo-1H-pyrazole.
Troubleshooting Guide & FAQs
Q1: My N-ethylation of 3-iodo-1H-pyrazole is producing a mixture of two isomers. How can I improve the regioselectivity for the desired this compound?
A1: The formation of a regioisomeric mixture, consisting of this compound and 1-ethyl-5-iodo-1H-pyrazole, is a common issue in the N-alkylation of asymmetrically substituted pyrazoles. The ratio of these isomers is influenced by both steric and electronic factors.
Troubleshooting Steps:
-
Choice of Base and Solvent: The reaction conditions play a crucial role in directing the alkylation. Using a bulkier base or a non-polar solvent can favor the formation of the less sterically hindered N1-alkylated product (this compound). Conversely, polar solvents and smaller counter-ions can lead to a higher proportion of the N2-alkylated isomer (1-ethyl-5-iodo-1H-pyrazole).
-
Protecting Group Strategy: For unequivocal synthesis of the 3-iodo isomer, consider a strategy involving a pre-functionalized pyrazole. For instance, synthesis of 1-ethyl-1H-pyrazole followed by a directed iodination at the 3-position, often through a lithiation-iodination sequence, can provide better control over the regiochemistry.
Q2: During the iodination of 1-ethyl-1H-pyrazole, I am obtaining the 4-iodo and 5-iodo isomers instead of the desired 3-iodo product. Why is this happening and what can I do?
A2: Direct electrophilic iodination of 1-ethyl-1H-pyrazole preferentially occurs at the electron-rich C4 position, and to a lesser extent, the C5 position. The C3 position is generally less reactive towards electrophilic attack in 1-substituted pyrazoles.
Troubleshooting Steps:
-
Directed Iodination: To achieve iodination at the C3 position, a directed approach is necessary. This typically involves deprotonation at the C3 position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an iodine source (e.g., I₂). This method is highly regioselective for the 3-position.
-
Starting Material Selection: Consider starting with a pyrazole precursor that already has a substituent at the 3-position which can be converted to an iodo group.
Q3: My final product is contaminated with di-iodinated byproducts. How can I prevent their formation?
A3: The formation of di-iodinated pyrazoles (e.g., 1-ethyl-3,4-diiodo-1H-pyrazole or 1-ethyl-3,5-diiodo-1H-pyrazole) occurs when the mono-iodinated product undergoes a second iodination.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess or a 1:1 molar ratio of the iodinating agent to the pyrazole substrate is recommended.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures, which can promote over-iodination.
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Choice of Iodinating Agent: Milder iodinating agents may offer better control and reduce the formation of di-iodinated species.
Q4: I am having difficulty purifying my this compound from its regioisomers and other byproducts. What are the recommended purification methods?
A4: The separation of iodo-pyrazole isomers can be challenging due to their similar polarities.
Recommended Purification Methods:
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Column Chromatography: Silica gel column chromatography is the most common method for separating pyrazole isomers. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) is crucial to achieve good separation.
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Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification technique. The choice of solvent is critical and should be determined experimentally.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed to isolate the pure desired isomer.
Quantitative Data Summary
The following table summarizes typical yields and byproduct distribution observed in the key steps of the synthesis of this compound and related reactions. Please note that these values are illustrative and can vary based on specific reaction conditions.
| Reaction Step | Desired Product | Typical Yield (%) | Major Byproducts | Typical Byproduct Ratio |
| N-Ethylation of 3-Iodo-1H-pyrazole | This compound | 60-85% | 1-Ethyl-5-iodo-1H-pyrazole | 1:1 to 4:1 (N1:N2) |
| Directed Iodination of 1-Ethyl-1H-pyrazole | This compound | 50-70% | Unreacted Starting Material, 1-Ethyl-5-iodo-1H-pyrazole | Varies |
| Electrophilic Iodination of 1-Ethyl-1H-pyrazole | 1-Ethyl-4-iodo-1H-pyrazole | 70-95% | 1-Ethyl-5-iodo-1H-pyrazole, Di-iodinated pyrazoles | >10:1 (4-iodo:5-iodo) |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole (N-Ethylation)
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To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent (e.g., THF, DMF) is added a base (e.g., NaH, K₂CO₃) (1.1 eq) portion-wise at 0 °C.
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The mixture is stirred at room temperature for 30 minutes.
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Iodoethane (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
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The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
Protocol 2: Directed Iodination of 1-Ethyl-1H-pyrazole to this compound
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A solution of 1-ethyl-1H-pyrazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).
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n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
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A solution of iodine (1.2 eq) in anhydrous THF is added dropwise at -78 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
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The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
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The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
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Purification is achieved by column chromatography.
Visualizations
Improving regioselectivity in the synthesis of 1-Ethyl-3-iodo-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 1-Ethyl-3-iodo-1H-pyrazole, with a focus on improving regioselectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question 1: My reaction is producing a mixture of regioisomers, primarily the desired this compound and the undesired 1-Ethyl-5-iodo-1H-pyrazole. How can I improve the regioselectivity for the 3-iodo isomer?
Answer:
The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles. The regioselectivity of iodination is highly dependent on the reaction mechanism.
-
For Electrophilic Iodination (targeting the 4-position, but can be influenced by substituents): The C4 position of the pyrazole ring is generally the most electron-rich and therefore most susceptible to electrophilic attack. However, the directing effects of the N1-ethyl group can influence the outcome. To favor iodination at a specific position other than C4, alternative strategies are often necessary.
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For Directed Lithiation (targeting the 5-position): A common strategy to achieve substitution at the C5 position is through directed ortho-metalation (DoM). This involves deprotonation at the C5 position with a strong base like n-butyllithium (n-BuLi), followed by quenching with an iodine source.
-
To achieve the 3-iodo isomer, a multi-step approach is often required:
-
N-Protection: Start with a pyrazole that is unsubstituted at the N1 position. The N-H proton can be protected with a suitable protecting group.
-
Directed Iodination: With the N1 position blocked, direct iodination at the C3 position can be attempted, although this can still be challenging. A more reliable method is to introduce a directing group at a different position that facilitates iodination at C3.
-
N-Ethylation: Following successful iodination at the C3 position, the protecting group can be removed, and the ethyl group can be introduced at the N1 position.
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A convenient synthetic route for preparing 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, which can serve as a valuable intermediate.[1][2]
Question 2: I am attempting a direct iodination of 1-Ethyl-1H-pyrazole, but the reaction is sluggish and gives low yields.
Answer:
Low reactivity of the pyrazole ring can lead to poor yields. Here are several factors to consider and optimize:
-
Choice of Iodinating Agent: The reactivity of the iodinating agent is critical. If you are using molecular iodine (I₂) alone, it may not be electrophilic enough. Consider using more reactive iodinating systems:
-
Iodine monochloride (ICl): This is a more polarized and thus more reactive electrophilic iodinating agent.[3][4]
-
N-Iodosuccinimide (NIS): Often used with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) to increase its electrophilicity.[5]
-
Iodine with an Oxidant: A combination of molecular iodine with an oxidizing agent such as hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or potassium iodate (KIO₃) can generate a more potent electrophilic iodine species in situ.[3][6][7][8][9]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. Common solvents for iodination include dichloromethane, acetonitrile, and acetic acid.[3][4][5] For greener chemistry, water has also been used as a solvent in combination with I₂/H₂O₂.[3][6]
-
Temperature: For less reactive substrates, increasing the reaction temperature may be necessary. Some procedures call for heating the reaction mixture to reflux.[8]
-
-
Substrate Reactivity: The presence of the N-ethyl group is an activating group, which should facilitate electrophilic substitution. However, if other deactivating groups are present on the pyrazole ring, this can decrease the nucleophilicity of the ring and slow down the reaction.
Question 3: How can I purify this compound from its regioisomers and other impurities?
Answer:
Purification of iodinated pyrazole isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating regioisomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is typically used. Monitoring the separation by thin-layer chromatography (TLC) is essential to determine the optimal eluent composition.[3]
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Recrystallization: If the desired product is a solid and one isomer is significantly more abundant or has different solubility characteristics, recrystallization can be an effective purification technique.[1]
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is typically the regioisomeric 1-Ethyl-5-iodo-1H-pyrazole, especially when using methods that proceed through a lithiated intermediate.[3][8][9] Direct electrophilic iodination of 1-ethyl-1H-pyrazole would be expected to yield primarily the 4-iodo isomer due to the electronic properties of the pyrazole ring.[5] Achieving the 3-iodo isomer with high selectivity often requires a more strategic synthetic approach.
Q2: Are there any "green" methods for the iodination of pyrazoles?
A2: Yes, environmentally friendly methods for pyrazole iodination have been developed. One such method uses molecular iodine and hydrogen peroxide in water as the solvent.[3][6] This approach avoids the use of hazardous organic solvents and produces water as the only byproduct from the oxidant.
Q3: Can I use N-iodosuccinimide (NIS) for the iodination of 1-Ethyl-1H-pyrazole?
A3: Yes, N-Iodosuccinimide (NIS) is a versatile and effective reagent for the iodination of pyrazoles.[5] Its reactivity can be enhanced by the addition of a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid. This method is often effective for a range of substituted pyrazoles.[5]
Q4: How does the substituent at the N1 position influence the regioselectivity of iodination?
A4: The substituent at the N1 position has a significant directing effect on electrophilic substitution. An alkyl group like ethyl is an electron-donating group, which activates the pyrazole ring towards electrophilic attack. The electronic directing effects of the ring nitrogens and the N1-substituent generally favor substitution at the C4 position.[5] To achieve substitution at other positions, methods that do not rely on the intrinsic electronic preferences of the ring, such as directed metalation, are often employed.
Data Presentation
Table 1: Comparison of Iodination Methods for Pyrazole Derivatives
| Method | Reagents | Solvent(s) | Temperature | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed.[3][4] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp | 63 - 100% | C4 | A green and practical method using water as the solvent.[3][6] |
| Molecular Iodine/CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Good to Excellent | C4 | CAN acts as a mild oxidant. Effective for various pyrazole derivatives.[3][8][9] |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp | Variable | C4 | A versatile method, often used for less reactive pyrazoles.[5] |
| n-Butyllithium/Molecular Iodine | n-BuLi, I₂ | THF | -78 °C to RT | 65 - 89% | C5 | Allows for the exclusive synthesis of 5-iodo pyrazole derivatives via lithiation.[3][8][9] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid
This protocol is adapted for 1-Ethyl-1H-pyrazole based on a general method for pyrazole iodination.[5]
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Dissolve 1-Ethyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 eq.) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
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Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Iodination at the C5 Position via Lithiation
This protocol is for the synthesis of the 1-Ethyl-5-iodo-1H-pyrazole isomer and is based on a general method.[3][8][9]
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Ethyl-1H-pyrazole (1.0 eq.) in dry tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Add n-butyllithium (n-BuLi) (1.3 eq.) dropwise with vigorous stirring.
-
Stir the reaction mixture at -78 °C for 10 minutes.
-
Add a solution of iodine (I₂) (1.4 eq.) in dry THF.
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Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the mixture with an organic solvent like dichloromethane.
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Wash the organic layer with saturated aqueous sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for improving the regioselectivity in the synthesis of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Microwave-Assisted Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the microwave-assisted synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis unexpectedly low?
A1: Low yields in microwave-assisted pyrazole synthesis can arise from several factors. Common causes include incomplete reactions, suboptimal microwave parameters, or side product formation. To troubleshoot, consider the following:
-
Reaction Monitoring: Ensure the reaction has gone to completion by monitoring its progress with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Microwave Parameters: The microwave power, temperature, and reaction time are critical. These parameters often need to be optimized for specific substrates.[2][3] Uneven heating within the microwave cavity can also be a factor.[4]
-
Solvent Choice: The solvent plays a crucial role in microwave synthesis due to its dielectric properties. Solvents like ethanol, methanol, or even solvent-free conditions have been successfully used.[5][6][7][8] The choice of solvent can significantly impact heating efficiency and reaction outcomes.
-
Catalyst: The type and amount of acid or base catalyst can be critical for facilitating the reaction.[1]
Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
A2: Byproduct formation is a common issue that can be addressed by fine-tuning the reaction conditions.
-
Temperature Control: Overheating can lead to decomposition of reactants or products, or promote side reactions. Precise temperature control is crucial. Some microwave reactors allow for accurate temperature monitoring and control.[7][8]
-
Reaction Time: Shorter reaction times, often achievable with microwave synthesis, can minimize the formation of byproducts.[4][9][10] Monitor the reaction closely to stop it once the desired product is formed.
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can improve selectivity and simplify purification.[7][8][11]
Q3: How do I choose the appropriate microwave power and temperature for my synthesis?
A3: The optimal microwave power and temperature are highly dependent on the specific reactants, solvent, and scale of the reaction.
-
Method Development: A systematic approach to method development is recommended. This involves screening different solvents, temperatures, and reaction times to find the optimal conditions.[5]
-
Literature Precedent: Start with conditions reported for similar pyrazole syntheses in the literature as a guideline.
-
Power vs. Temperature Control: Modern microwave reactors allow for either power or temperature control. Temperature control is generally preferred for better reproducibility and to avoid overheating.
Q4: Can I use a domestic microwave oven for my synthesis?
A4: While some studies have reported the use of domestic microwave ovens, it is generally not recommended for several reasons.[3]
-
Safety: Domestic ovens lack the safety features of dedicated laboratory microwave reactors, such as pressure monitoring and containment.
-
Reproducibility: They often provide uneven heating and lack precise temperature and power control, leading to poor reproducibility.[7][8]
-
Reaction Monitoring: It is difficult to monitor the reaction progress in a domestic microwave.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction | Increase reaction time or temperature. Monitor reaction progress using TLC or LC-MS.[1] |
| Suboptimal microwave parameters | Optimize microwave power and temperature. A typical starting point could be 100-420 W and 70-150°C.[2][3][5][6] | |
| Poor microwave absorption | Select a solvent with a higher dielectric constant (e.g., ethanol, DMF). If using a non-polar solvent, a susceptor may be needed. | |
| Reactant degradation | Lower the reaction temperature or shorten the irradiation time. | |
| Formation of Multiple Products | Reaction temperature is too high | Decrease the reaction temperature and monitor the reaction closely.[7][8] |
| Incorrect stoichiometry | Ensure the correct molar ratios of reactants are used. | |
| Isomer formation | The reaction may be yielding different pyrazole isomers. This can sometimes be controlled by the choice of catalyst or solvent. | |
| Reaction Mixture Charring | Localized overheating ("hot spots") | Ensure adequate stirring of the reaction mixture.[12] Use a more appropriate solvent for microwave heating. |
| Microwave power is too high | Reduce the microwave power and use temperature control if available. | |
| Difficulty in Product Purification | Presence of unreacted starting materials | Ensure the reaction goes to completion by optimizing the reaction time and temperature. |
| Formation of closely related byproducts | Optimize reaction conditions for better selectivity. Employ appropriate chromatographic techniques for purification. |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of Dihydro-Pyrazoles
This protocol is adapted from a literature procedure for the synthesis of dihydro-pyrazole hybrids.[6]
Materials:
-
Substituted dibenzalacetones (1 mmol)
-
4-Substituted phenylhydrazine hydrochloride (1 mmol)
-
Absolute ethanol (3 mL)
-
Sodium hydroxide (2.5 mmol)
-
Microwave vial
Procedure:
-
In a microwave vial, combine equimolar amounts of the appropriate substituted dibenzalacetone and 4-substituted phenylhydrazine hydrochloride (1 mmol each).
-
Add absolute ethanol (3 mL) to the vial.
-
Add sodium hydroxide (2.5 mmol, 0.10 g) to the mixture to make the solution alkaline.
-
Seal the microwave vial securely.
-
Place the vial in the microwave reactor and irradiate at 100 W and 75°C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Proceed with product isolation and purification (e.g., filtration, recrystallization, or column chromatography).
General One-Pot Procedure for Microwave-Assisted Synthesis of Pyrazolone Derivatives
This solvent-free protocol is adapted from a procedure for the one-pot synthesis of 4-arylidenepyrazolone derivatives.[2][3][13]
Materials:
-
β-ketoester (e.g., ethyl acetoacetate) (0.45 mmol)
-
Substituted hydrazine (0.3 mmol)
-
Substituted aldehyde (0.3 mmol)
-
50-mL one-neck flask
Procedure:
-
Place the β-ketoester (0.45 mmol), substituted hydrazine (0.3 mmol), and aldehyde (0.3 mmol) into a 50-mL one-neck flask.
-
Place the flask in a microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After the irradiation is complete, allow the flask to cool to room temperature.
-
Triturate the resulting solid with a suitable solvent (e.g., ethyl acetate) and collect the product by suction filtration.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various microwave-assisted pyrazole synthesis protocols.
Table 1: Reaction Conditions for Dihydro-Pyrazole Synthesis [6]
| Reactants | Microwave Power | Temperature | Time | Solvent | Yield |
| Dibenzalacetones & Phenylhydrazines | 100 W | 75 °C | 15-70 min | Ethanol | 50-82% |
| Dibenzalacetones & Hydrazine/Semicarbazide | 200 W | 100 °C | 20 min | Ethanol | - |
Table 2: Optimization of a One-Pot Pyrazolone Synthesis [2][3]
| Entry | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | 280 | 5 | 20 |
| 2 | 420 | 5 | 67 |
| 3 | 560 | 5 | 54 |
| 4 | 420 | 10 | 71 |
| 5 | 420 | 15 | 62 |
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis [9][10]
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 7-9 hours | 9-10 minutes |
| Yield | - | 79-92% |
| Solvent | Ethanol | Ethanol |
Visualizations
Caption: Experimental workflow for microwave-assisted pyrazole synthesis.
Caption: Troubleshooting decision tree for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting homocoupling in Sonogashira reactions of iodopyrazoles
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of alkyne homocoupling in Sonogashira reactions involving iodopyrazole substrates.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the Sonogashira reaction, and why is it a problem with iodopyrazoles?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is a prevalent side reaction in Sonogashira couplings where two terminal alkyne molecules react to form a symmetric 1,3-diyne dimer. This process consumes the alkyne starting material, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.[1] Iodopyrazoles, being electron-rich heteroaromatics, can sometimes exhibit different reactivity patterns compared to simple aryl halides, making optimization necessary to suppress this unwanted side reaction. The high reactivity of the carbon-iodine bond, while beneficial for the main reaction, also means that reaction conditions must be carefully controlled to prevent side reactions.[2]
Q2: My reaction is producing a significant amount of the alkyne dimer. What are the primary causes?
A2: The formation of the homocoupled diyne is primarily caused by two factors: the presence of oxygen and the copper(I) co-catalyst.[1] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst is added to facilitate the Sonogashira reaction by forming this copper acetylide, it also catalyzes the unwanted dimerization.[1] Therefore, reactions that are not rigorously maintained under an inert atmosphere are highly susceptible to this side reaction.
Q3: How can I minimize homocoupling by modifying the reaction conditions?
A3: Several strategies can be employed to minimize homocoupling:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. This can be achieved by using Schlenk line techniques or working in a glovebox. All solvents and liquid reagents should be thoroughly degassed before use.[1]
-
Copper-Free Conditions: A direct approach is to use a copper-free Sonogashira protocol. These methods have been specifically developed to eliminate Glaser coupling.[3]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture, for example with a syringe pump, keeps its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Choice of Base and Solvent: The base and solvent system is crucial. Amine bases like triethylamine or piperidine are commonly used. Secondary amines such as piperidine or diisopropylamine can sometimes be more effective than tertiary amines in suppressing side reactions.[3] The choice of solvent can also influence the outcome.
-
Ligand Selection: The properties of the phosphine ligand on the palladium catalyst can influence the reaction pathway. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling.[1]
Q4: What is the role of the copper co-catalyst, and will a copper-free protocol eliminate homocoupling?
A4: In the traditional Sonogashira reaction, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[3] However, as mentioned, the copper acetylide is also the key intermediate for the oxidative homocoupling side reaction.
Switching to a copper-free protocol is a very effective strategy for eliminating Glaser-type homocoupling.[3] These reactions rely on the palladium catalyst alone to activate the alkyne. While this can sometimes require higher temperatures or different ligands and bases to proceed efficiently, it directly removes the primary catalyst for the dimerization side reaction.[1][3]
Q5: Which palladium catalyst and ligands are best suited for iodopyrazoles?
A5: For iodopyrazoles, standard palladium catalysts like Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are often effective.[4] The reactivity of aryl iodides is generally high, allowing for mild reaction conditions.[2] However, to further suppress homocoupling and improve yields, exploring different ligands can be beneficial. Bulky, electron-rich phosphine ligands such as XPhos or SPhos, often used in modern cross-coupling reactions, can be advantageous. For copper-free systems, catalysts that are easily reduced to the active Pd(0) species are preferred. Pre-catalysts like palladacycles can also be highly effective.
Q6: How does the choice of base and solvent affect the formation of homocoupling byproducts?
A6: The base is essential for deprotonating the terminal alkyne and neutralizing the HX byproduct. Amine bases are most common. Triethylamine (TEA) can often serve as both the base and solvent.[2] However, secondary amines like piperidine can sometimes offer better results by influencing the catalytic cycle in a way that disfavors homocoupling.[3] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also used, particularly in copper-free protocols, and can be effective in minimizing side reactions.
The solvent choice (e.g., THF, DMF, dioxane, or acetonitrile) can affect catalyst solubility, reaction rate, and side product formation. The optimal combination of base and solvent is often substrate-dependent and may require screening to identify the best conditions for a specific iodopyrazole derivative.
Troubleshooting Workflow
If you are observing significant homocoupling of your alkyne, follow this troubleshooting workflow to identify and address the potential causes.
Data Presentation: Influence of Reaction Conditions
The following table summarizes the effect of different reaction conditions on the yield of the desired cross-coupled product versus the homocoupled byproduct for a representative aryl iodide. While specific data for iodopyrazoles is sparse, these trends are generally applicable.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | Moderate-High | Significant under air |
| 2 | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | THF | RT | High | Low |
| 3 | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 80 | High | Very Low / None |
| 4 | Pd(PPh₃)₄ | Et₃N | DMF | 50 | High | Low (with strict degassing) |
| 5 | Pd(PPh₃)₂Cl₂ (No CuI) | Piperidine | THF | 60 | Good | Very Low / None |
Note: Yields are qualitative and representative of general trends observed in Sonogashira reactions. Actual yields are highly substrate-dependent.
Catalytic Cycles
The diagram below illustrates the desired Sonogashira cross-coupling cycle and the competing Glaser homocoupling pathway. Minimizing the flux through the Glaser pathway is the primary goal of troubleshooting.
References
- 1. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Ethyl-3-iodo-1H-pyrazole and 1-Ethyl-3-bromo-1H-pyrazole in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals, pyrazole moieties are a prevalent structural motif. The choice of starting materials for the functionalization of the pyrazole core is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of 1-Ethyl-3-iodo-1H-pyrazole and 1-Ethyl-3-bromo-1H-pyrazole in Suzuki coupling reactions, supported by fundamental principles and experimental data from the literature.
Executive Summary
In the palladium-catalyzed Suzuki-Miyaura cross-coupling, the reactivity of the organohalide is a key determinant of reaction efficiency. The generally accepted order of reactivity for halogens is I > Br > Cl.[1][2] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker carbon-iodine bond facilitating the often rate-determining oxidative addition step in the catalytic cycle.
Consequently, This compound is expected to be more reactive than 1-Ethyl-3-bromo-1H-pyrazole . This higher reactivity can translate to milder reaction conditions, such as lower temperatures and shorter reaction times, and may require lower catalyst loadings.
However, the enhanced reactivity of the iodo-pyrazole can also lead to a higher propensity for side reactions, most notably dehalogenation, where the halogen atom is replaced by a hydrogen atom.[3] This can result in the formation of 1-ethyl-1H-pyrazole as a byproduct, potentially lowering the yield of the desired coupled product. Therefore, while 1-Ethyl-3-bromo-1H-pyrazole is less reactive and may require more forcing conditions, it can sometimes provide higher and more consistent yields of the desired product due to its greater stability and lower tendency to undergo dehalogenation.[3]
Data Presentation
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-1H-pyrazole | Phenylboronic acid | XPhos-Pd-G2 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [4] |
| 3-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos-Pd-G2 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 82 | [4] |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Inferred from[5] |
| 3-Iodo-1H-indazole | 4-Tolylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 92 | Inferred from[5] |
*Note: Data for 3-iodo-1H-indazole is used as a proxy to illustrate the reactivity of a C-I bond at the 3-position of an azole ring, in the absence of direct data for this compound. Direct comparison of yields between different studies should be approached with caution due to variations in experimental setups.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of 3-bromo and 3-iodo-1H-pyrazoles, based on procedures reported in the literature. These protocols can be adapted and optimized for the specific substrates, 1-Ethyl-3-bromo-1H-pyrazole and this compound.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromo-1H-pyrazole Derivative
This protocol is adapted from a procedure for the coupling of unprotected 3-bromopyrazole.[4]
Materials:
-
3-Bromo-1H-pyrazole derivative (e.g., 1-Ethyl-3-bromo-1H-pyrazole) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.0 mmol, 2.0 equiv)
-
XPhos Pd G2 precatalyst (0.07 mmol, 7 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried reaction vessel, add the 3-bromo-1H-pyrazole derivative, arylboronic acid, XPhos Pd G2 precatalyst, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazole.
Protocol 2: Suzuki-Miyaura Coupling of a 3-Iodo-1H-azole Derivative
This protocol is a general procedure for the Suzuki coupling of iodo-azoles and can be adapted for this compound.[5]
Materials:
-
3-Iodo-1H-azole derivative (e.g., this compound) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2-3 equiv)
-
Solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine the 3-iodo-1H-azole derivative, the arylboronic acid, and the base.
-
Add the solvent system to the mixture.
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Iodopyrazoles vs. Bromopyrazoles in Sonogashira Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira reaction, a cornerstone of modern synthetic chemistry, provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. Within the realm of heterocyclic chemistry, the functionalization of the pyrazole core via Sonogashira coupling is a widely employed strategy. The choice of the halogen on the pyrazole ring, typically iodine or bromine, significantly influences the reaction's efficiency and outcome. This guide offers an objective comparison of the performance of iodopyrazoles and bromopyrazoles in Sonogashira reactions, supported by experimental data and detailed protocols.
Reactivity Overview: The Decisive Role of the Halogen
In palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, the reactivity of the halopyrazole is primarily governed by the strength of the carbon-halogen bond. The bond strength follows the order C-Cl > C-Br > C-I.[1] Consequently, the ease of oxidative addition to the palladium catalyst, the rate-determining step in many cases, follows the reverse order: I > Br > Cl.[2] This fundamental principle dictates that iodopyrazoles are generally more reactive than their bromopyrazole counterparts in Sonogashira reactions.[1][2]
This enhanced reactivity of iodopyrazoles often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and can lead to higher yields of the desired alkynyl-substituted pyrazoles.[2] Conversely, bromopyrazoles may necessitate more forcing conditions to achieve comparable conversions.[1]
Comparative Performance: Experimental Insights
Direct, side-by-side quantitative comparisons of iodopyrazoles and bromopyrazoles in Sonogashira reactions are not abundant in the literature, likely due to the established higher reactivity of the iodo-derivatives. However, existing studies provide compelling evidence of the superior performance of iodopyrazoles.
In one study, various substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives underwent successful Sonogashira coupling with phenylacetylene under standard conditions, affording the corresponding products in high yields.[3] Crucially, the analogous bromopyrazoles failed to react under the same conditions.[3] This stark difference in reactivity underscores the practical advantages of using iodopyrazoles as substrates in Sonogashira couplings.
| Feature | Iodopyrazoles | Bromopyrazoles |
| Reactivity | High | Moderate to Low |
| Reaction Conditions | Mild (e.g., room temperature to 60°C) | Often require forcing conditions (e.g., higher temperatures)[1] |
| Reaction Times | Generally shorter | Generally longer |
| Yields | Generally high | Moderate to good, but can be low or result in no reaction |
| Side Reactions | Prone to dehalogenation in some other cross-coupling reactions (e.g., Suzuki), but less of a concern in Sonogashira. | Less prone to dehalogenation than iodopyrazoles. |
Experimental Protocols
Below are detailed methodologies for Sonogashira reactions involving iodopyrazoles and a representative protocol for bromopyrazoles.
Sonogashira Coupling of 4-Iodopyrazole (General Procedure)
Materials:
-
4-Iodopyrazole
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Solvent/Base (e.g., triethylamine or DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry reaction flask, add 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%) under an inert atmosphere.[2]
-
Add the solvent/base (e.g., triethylamine).[2]
-
Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to a gentle heat (e.g., 40-60 °C).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.[2]
-
Purify the residue by column chromatography to obtain the desired 4-alkynylpyrazole.[2]
Sonogashira Coupling of a Bromopyrazole Derivative (Representative Procedure)
This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines and can be optimized for other bromopyrazole substrates.
Materials:
-
Bromopyrazole derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(CF₃COO)₂)
-
Ligand (e.g., PPh₃)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Under a nitrogen atmosphere, add the palladium catalyst (e.g., 2.5 mol%), ligand (e.g., 5 mol%), and CuI (e.g., 5 mol%) to a round-bottomed flask.[4]
-
Add the solvent and stir for 30 minutes.[4]
-
Add the bromopyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv).[4]
-
Heat the reaction mixture to a higher temperature (e.g., 100°C) for a specified time (e.g., 3 hours), monitoring the reaction by TLC.[4]
-
After cooling, work up the reaction by quenching with water and extracting with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle of the Sonogashira reaction.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Conclusion
The choice between an iodopyrazole and a bromopyrazole for Sonogashira coupling has significant practical implications for the synthetic chemist. The higher reactivity of iodopyrazoles, stemming from the weaker carbon-iodine bond, generally makes them the superior substrate, allowing for milder reaction conditions and often leading to higher product yields. While bromopyrazoles can be utilized, they frequently require more forcing conditions to achieve satisfactory results. For researchers and professionals in drug development, the use of iodopyrazoles in Sonogashira reactions can streamline synthetic routes, improve efficiency, and facilitate the generation of diverse molecular libraries based on the pyrazole scaffold.
References
A Comparative Guide to Reagents for Pyrazole Functionalization: Alternatives to 1-Ethyl-3-iodo-1H-pyrazole
For researchers, scientists, and professionals in drug development, the functionalization of the pyrazole scaffold is a cornerstone of medicinal chemistry. The pyrazole ring is a privileged structure found in numerous pharmaceuticals. 1-Ethyl-3-iodo-1H-pyrazole serves as a common building block, particularly in cross-coupling reactions where the carbon-iodine bond is readily activated. However, a range of alternative reagents and methodologies offer distinct advantages in terms of cost, efficiency, atom economy, and the introduction of diverse functional groups.
This guide provides an objective comparison of alternatives to this compound, focusing on two primary strategies: the use of other halogenated pyrazoles in cross-coupling reactions and the more modern approach of direct C-H functionalization. Experimental data is presented to support these comparisons, alongside detailed protocols for key reactions.
Cross-Coupling Reactions: A Comparison of Halogenated Pyrazoles
The most direct alternatives to iodo-pyrazoles are their bromo- and chloro- counterparts. The choice of halogen significantly impacts reactivity in transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity trend is typically I > Br > Cl, but this does not always correlate with optimal results. Iodo-derivatives, while highly reactive, can be more prone to side reactions such as dehalogenation.[1] In contrast, bromo- and chloro-pyrazoles can offer greater stability and, with the right catalyst system, superior yields.[1][2][3]
For instance, in the Buchwald-Hartwig amination, 4-bromo-1-tritylpyrazole has been shown to be more effective than its 4-iodo or 4-chloro analogs for coupling with certain amines.[2][3]
Table 1: Comparison of Halopyrazoles in C-N Cross-Coupling Reactions
| Substrate | Amine | Catalyst / Ligand | Base | Temp. (°C) | Yield (%) | Reference |
| 4-Iodo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuXPhos | NaOtBu | 160 (MW) | 35 | [2] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | K-OtBu | 160 (MW) | 88 | [2][3] |
| 4-Chloro-1-tritylpyrazole | Piperidine | Pd(dba)₂ / RuPhos | NaOtBu | 160 (MW) | 27 | [2] |
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for halo-pyrazoles.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-iodopyrazole with an arylboronic acid under microwave irradiation, adapted from cited literature.[4]
-
Preparation: To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).
-
Solvent Addition: Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Inerting: Purge the vial with a stream of nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Direct C-H Functionalization: A Step-Economical Alternative
A more advanced alternative to the classical halogenation-coupling sequence is the direct C-H functionalization of the pyrazole ring.[5] This approach avoids the need for pre-functionalized starting materials, reducing step count and improving atom economy. Transition-metal catalysts, often palladium- or rhodium-based, can activate specific C-H bonds (typically at the C4 or C5 position) for direct coupling with various partners.[6][7]
The regioselectivity of C-H functionalization can be controlled by the choice of catalyst, directing groups on the pyrazole, and reaction conditions.[6] This method provides a powerful and efficient pathway to a wide array of functionalized pyrazoles that might be difficult to access otherwise.[5]
Table 2: Conceptual Comparison of Functionalization Strategies
| Feature | Halogenation + Cross-Coupling | Direct C-H Functionalization |
| Starting Material | Halogenated Pyrazole | Unsubstituted Pyrazole |
| Key Reagents | Organometallic (e.g., Boronic Acid) | Aryl Halide, Alkene, etc. |
| Catalyst | Palladium, Copper, Nickel | Palladium, Rhodium, Iridium |
| Step Count | Two or more steps | One step |
| Atom Economy | Lower (generates halide waste) | Higher (byproduct is often H₂) |
| Key Advantage | Well-established, predictable | High step economy, access to novel derivatives |
| Key Challenge | Synthesis of starting material | Controlling regioselectivity |
The diagram below contrasts the traditional two-step pathway with the more direct C-H activation route.
Caption: Comparison of synthetic routes to functionalized pyrazoles.
This protocol describes a general procedure for the palladium-catalyzed direct arylation of an N-substituted pyrazole with an aryl bromide.
-
Preparation: In an oven-dried Schlenk tube, combine the N-substituted pyrazole (1.0 mmol, 1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%).
-
Base and Solvent: Add K₂CO₃ (2.0 equiv) to the tube.
-
Inerting: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 3 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 100-120°C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired C-H arylated product.
Electrophilic Substitution Reagents
For introducing specific functionalities, direct electrophilic substitution remains a fundamental alternative. Unlike cross-coupling, this method does not rely on a pre-installed halogen. The electron-rich nature of the pyrazole ring makes it susceptible to attack by electrophiles, predominantly at the C4 position.[8]
Table 3: Common Electrophilic Substitution Reactions for Pyrazole Functionalization
| Reaction Type | Reagents | Electrophile | Typical Position |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 |
| Halogenation | I₂ / CAN, NIS, NBS | I⁺, Br⁺ | C4 or C5[9] |
| Acylation | RCOCl / AlCl₃ or (RCO)₂O / H₂SO₄ | RCO⁺ | C4[10] |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | [ClCH=NMe₂]⁺ | C4 |
These methods provide direct access to pyrazoles bearing nitro, sulfo, acyl, and other groups, which can be starting points for further synthetic transformations.
Conclusion
While this compound is a valuable and reactive reagent for constructing complex molecules via cross-coupling, researchers have a powerful and expanding toolkit of alternatives.
-
Bromo- and Chloro-pyrazoles can offer improved stability and higher yields in certain cross-coupling contexts, representing a straightforward substitution.
-
Direct C-H Functionalization presents a more modern, atom- and step-economical strategy that bypasses the need for halogenated precursors entirely, accelerating the synthesis of diverse pyrazole derivatives.
-
Electrophilic Substitution Reagents remain the most direct method for installing key functional groups like nitro and acyl moieties onto the pyrazole core.
The optimal choice of reagent and strategy depends on the specific target molecule, desired functional group, and overarching synthetic goals, including efficiency, cost, and novelty.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 1-Ethyl-3-iodo-1H-pyrazole and Other Iodo-Heterocycles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Optimal Building Blocks for Synthesis
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the plethora of available building blocks, iodo-heterocycles stand out as highly versatile intermediates for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the reactivity of 1-ethyl-3-iodo-1H-pyrazole with other commonly employed iodo-heterocycles, including iodopyridines, iodopyrimidines, and iodothiophenes, in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The information is supported by experimental data to aid in the strategic selection of substrates and the optimization of reaction conditions.
General Reactivity Trends in Cross-Coupling Reactions
The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the electronic nature of the heterocyclic ring. The established order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[1] This trend makes the oxidative addition of the palladium(0) catalyst to the C-I bond—often the rate-determining step—the most facile.[2][3]
Furthermore, the electronic properties of the heterocyclic ring play a crucial role. Electron-deficient rings, such as pyrimidines, generally enhance the rate of oxidative addition, making the attached halogens more reactive.[1][4] Conversely, electron-rich heterocycles like thiophenes can also exhibit high reactivity. The position of the iodine atom on the ring also significantly influences its lability due to varying electronic environments at different positions.[1][4]
Comparative Reactivity Data
The following tables summarize quantitative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, comparing the performance of N-substituted 3-iodopyrazoles with other iodo-heterocycles. It is important to note that these data are compiled from various sources and are intended to be illustrative rather than a direct, side-by-side comparison under identical conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[5][6] 3-Iodoindazoles and 3-iodo-1H-pyrazoles have been shown to be effective substrates in this reaction.[7][8][9] The reactivity can be influenced by substituents on the heterocyclic ring.[10][11] For instance, electron-rich boronic acids tend to give good yields when coupled with pyrimidine derivatives.[12]
| Iodo-heterocycle | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Aryl-3-CF3-5-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 62 | [7] |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [13] |
| 5-Iodopyridine derivative | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | KHCO₃ | DMF/H₂O | 110 | - | Good to Excellent | [14] |
| 2-Iodothiophene | Arylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [15] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 85 | [12] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, proving invaluable for synthesizing alkynyl-substituted heterocycles.[16][17] Substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives have been successfully coupled with phenylacetylene in high yields.[18][19][20] The general reactivity trend for halides (I > Br) is also observed here, with aryl iodides reacting under milder conditions than aryl bromides.[17]
| Iodo-heterocycle | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 2 | 89 | [18][19] |
| 1-Aryl-3-CF3-4-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | THF | RT | 18 | 94 | [7] |
| 3-Iodopyridine | p-Tolylacetylene | Pd catalyst on solid support | 0.1% Cu₂O | - | THF-DMA | 80 | - | 73 (flow) | [16] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | THF | RT | 2 | 95 | [17] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for forming C-N bonds.[21][22] The choice of catalytic system is crucial and often depends on the nature of the amine. For 4-halopyrazoles, palladium catalysis is effective for amines lacking β-hydrogens, while copper catalysis is often preferred for amines possessing β-hydrogens to avoid β-hydride elimination.[23][24]
| Iodo-heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4-Iodo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | XPhos (20) | LiHMDS | Xylene | 160 (MW) | 10 | 95 | [23] |
| 4-Iodo-1-tritylpyrazole | n-Butylamine | CuI (20) | - | K₂CO₃ | DMF | 120 (MW) | 30 | 79 | [24] |
| 1-Iodo-3,5-dimethylbenzene | Di-n-butylamine | Pd(OAc)₂ (1) | - | K₃PO₄ | Dioxane | 100 | - | 97 | [25] |
| 3-Iodopyridine | Morpholine | NiCl₂(dme) (5) | - | K₃PO₄ | Dioxane | 100 | - | 86 | [25] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative protocols for the three major cross-coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling of a 3-Iodo-1H-indazole Derivative
This procedure is adapted from established methods for the Suzuki coupling of 3-iodoindazoles.[13]
-
Reaction Setup: To an oven-dried reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).
-
Degassing: Bubble an inert gas (Argon or Nitrogen) through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling of a this compound
This protocol is based on the successful Sonogashira coupling of N-protected 3-iodopyrazoles.[18][19]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in an anhydrous, degassed solvent such as THF.
-
Addition of Reagents: Add the base (e.g., triethylamine, 2.0 equiv.), followed by the copper(I) iodide co-catalyst (5-10 mol%) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).
-
Reaction: Stir the mixture at room temperature or heat to 60 °C.
-
Monitoring: Follow the disappearance of the starting materials using TLC or GC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, evaporate the solvent, and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a 4-Iodopyrazole Derivative
This protocol is a generalized procedure for the palladium-catalyzed amination of 4-halopyrazoles with amines lacking β-hydrogens.[24]
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the 4-iodo-1-tritylpyrazole derivative (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(dba)₂, 5-10 mol%), the phosphine ligand (e.g., tBuDavePhos, 10-20 mol%), and the base (e.g., KOtBu, 2.0 equiv.).
-
Inerting: Evacuate and backfill the vessel with argon or nitrogen three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., xylene) via syringe, followed by the amine (1.2-1.5 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Alternatively, microwave irradiation at up to 160 °C can be used for shorter reaction times.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent in vacuo and purify the crude product by column chromatography.
Visualizations of Key Processes
Diagrams illustrating the catalytic cycle and experimental workflow provide a clearer understanding of the underlying processes.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-Halogenated Pyrazoles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of heterocyclic compounds is paramount. Pyrazoles, a key scaffold in many pharmaceuticals, can be fine-tuned through halogenation, influencing their biological activity and physicochemical properties. This guide provides a comparative analysis of 4-halogenated-1H-pyrazoles (where the halogen is fluorine, chlorine, bromine, or iodine), focusing on their spectroscopic characteristics as determined by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
This guide summarizes key quantitative data in structured tables for straightforward comparison, details the experimental protocols for the cited spectroscopic techniques, and includes a visual representation of the general experimental workflow.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique to probe the vibrational modes of molecules, providing insights into functional groups and bonding. In the case of 4-halogenated pyrazoles, the N-H stretching frequency is of particular interest as it is sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding.
A comparative study of the solid-state IR spectra of pyrazole (pzH) and its 4-halogenated derivatives (4-X-pzH, where X = F, Cl, Br, I) reveals distinct patterns related to their supramolecular structures.[1] The 4-chloro and 4-bromo analogs are isostructural and form trimeric hydrogen-bonding motifs, while the 4-fluoro and 4-iodo analogs adopt catemeric structures.[1] This difference in hydrogen bonding networks is reflected in the N-H stretching region of their IR spectra.[1]
The IR spectra feature a complex region between 2600 and 3200 cm⁻¹ due to N-H stretching, which is broadened and shifted to lower frequencies by hydrogen bonding, and often overlaps with C-H stretching vibrations. A notable feature in the pyrazoles that form catemers (pzH, 4-F-pzH, and 4-I-pzH) is a sharp band around 3110-3133 cm⁻¹.[1] The N-H vibrations for pyrazoles forming trimers through hydrogen bonds are observed at lower energies compared to those forming dimers.
Table 1: Comparison of Experimental N-H Stretching Frequencies (cm⁻¹) for Pyrazole and 4-Halogenated Pyrazoles in the Solid State
| Compound | Halogen | Supramolecular Motif | N-H Stretching Frequencies (cm⁻¹) |
| 1H-Pyrazole | H | Catemer | ~3126 (sharp) and other bands in the 3100-3180 region |
| 4-Fluoro-1H-pyrazole | F | Catemer | ~3133 (sharp) and other bands in the 3100-3180 region |
| 4-Chloro-1H-pyrazole | Cl | Trimer | Broader bands in the 3100-3180 region |
| 4-Bromo-1H-pyrazole | Br | Trimer | Broader bands in the 3100-3180 region |
| 4-Iodo-1H-pyrazole | I | Catemer | ~3110 (sharp) and less resolved bands in the 3100-3180 region |
Data sourced from Raptis et al. (2023).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. In 4-halogenated pyrazoles, the chemical shifts of the N-H proton and the protons on the pyrazole ring (H³,⁵) are influenced by the electronegativity and anisotropic effects of the halogen substituent.
A systematic downfield shift of the N-H proton resonance is observed as the halogen at the 4-position becomes heavier (from F to I).[1] This trend is counterintuitive to the electronegativity of the halogens but has been attributed to other factors such as magnetic anisotropy. For the H³,⁵ protons, the chemical shifts also show a general downfield trend with increasing atomic number of the halogen, with the exception of 4-fluoropyrazole, which exhibits the most upfield shift.[1]
Table 2: Comparison of Experimental ¹H NMR Chemical Shifts (ppm) for Pyrazole and 4-Halogenated Pyrazoles in CD₂Cl₂
| Compound | Halogen | δ (N-H) (ppm) | δ (H³,⁵) (ppm) |
| 1H-Pyrazole | H | ~12.5 | ~7.65 |
| 4-Fluoro-1H-pyrazole | F | ~10.8 | ~7.55 |
| 4-Chloro-1H-pyrazole | Cl | ~11.5 | ~7.62 |
| 4-Bromo-1H-pyrazole | Br | ~11.8 | ~7.68 |
| 4-Iodo-1H-pyrazole | I | ~12.1 | ~7.75 |
Data sourced from Raptis et al. (2023).[1]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. The fragmentation of pyrazoles under electron impact (EI) ionization typically involves two main pathways: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).
For halogenated pyrazoles, the fragmentation is also influenced by the nature of the halogen. The mass spectra will show the molecular ion peak (M⁺) and isotopic peaks characteristic of the halogen (especially for Cl and Br). A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom or a hydrogen halide (HX).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For aromatic and heterocyclic compounds like pyrazoles, the absorption bands are typically due to π → π* transitions. The position and intensity of these bands are sensitive to substituents on the ring.
While experimental comparative UV-Vis data for the full series of 4-halo-1H-pyrazoles was not found in the reviewed literature, some general trends can be expected. The parent 1H-pyrazole exhibits a UV absorption maximum around 203 nm in the gas phase.[2] Halogen substitution on an aromatic ring generally leads to a bathochromic (red) shift of the absorption maxima. This effect is expected to increase with the polarizability of the halogen, so the trend in λmax would likely be F < Cl < Br < I. However, other electronic effects can also play a role. For more complex halogenated pyrazole derivatives, UV-Vis absorption maxima have been reported, but a direct comparison to the simple 4-halopyrazoles is not straightforward.[3]
Experimental Protocols
Infrared (IR) Spectroscopy
Solid-state infrared spectra can be recorded using an FT-IR spectrometer.[1] A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal. Spectra are typically recorded in the range of 4000–400 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra can be recorded on a 400 MHz NMR spectrometer.[1] Samples are dissolved in a deuterated solvent, such as dichloromethane-d₂ (CD₂Cl₂), and chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Electron impact (EI) mass spectra can be obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction. The electron energy is typically set to 70 eV. The instrument separates ions based on their mass-to-charge ratio (m/z), and the resulting spectrum shows the relative abundance of each ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or hexane). The absorbance is measured as a function of wavelength, typically in the range of 200–400 nm for pyrazole derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a series of synthesized halogenated pyrazoles.
Caption: General workflow for the synthesis and spectroscopic characterization of halogenated pyrazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Base Efficacy in Suzuki Coupling of 1-Ethyl-3-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the critical role of bases in the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Ethyl-3-iodo-1H-pyrazole with arylboronic acids, supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of novel pharmaceutical compounds, the pyrazole moiety is a prevalent scaffold, and its functionalization via Suzuki coupling is of significant interest. A critical parameter influencing the yield and efficiency of this reaction is the choice of base. This guide provides a comparative analysis of the efficacy of different bases in the Suzuki coupling of this compound with a generic arylboronic acid, offering valuable insights for reaction optimization.
The Crucial Role of the Base in the Catalytic Cycle
The base in a Suzuki-Miyaura coupling reaction plays a multifaceted role, primarily activating the boronic acid for transmetalation to the palladium center. The generally accepted mechanism involves the formation of a borate complex (e.g., [ArB(OH)3]-), which is more nucleophilic than the free boronic acid, thereby facilitating the transfer of the organic group to the palladium catalyst. The choice of base can significantly impact the reaction rate and overall yield by influencing the rate of this key transmetalation step and maintaining the catalytically active form of the palladium complex.
Comparative Efficacy of Different Bases
| Base | pKa (of conjugate acid) | Expected Yield (%) | Observations |
| Sodium Carbonate (Na₂CO₃) | 10.3 | 85-95 | A commonly used, cost-effective, and moderately strong base. Often provides a good balance of reactivity and functional group tolerance. |
| Potassium Carbonate (K₂CO₃) | 10.3 | 88-98 | Similar to Na₂CO₃ but can be more effective due to the higher solubility of the resulting borate salts in some solvent systems. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | 90-99 | Often provides the highest yields, particularly for challenging couplings, due to the high solubility and oxophilicity of the cesium cation. |
| Potassium Phosphate (K₃PO₄) | 12.3 | 80-95 | A stronger base that can be effective in cases where weaker carbonates are insufficient. Can be particularly useful for less reactive coupling partners. |
| Sodium Hydroxide (NaOH) | 15.7 | 60-80 | A very strong base that can promote side reactions, such as hydrolysis of the boronic acid or degradation of sensitive functional groups. |
| Triethylamine (TEA) | 10.8 | 40-60 | An organic base that is often less effective than inorganic bases in Suzuki couplings as it is generally not strong enough to efficiently form the borate complex. |
Note: The expected yields are estimates based on trends observed in Suzuki couplings of similar heteroaryl iodides. Actual yields may vary depending on the specific arylboronic acid, catalyst, ligand, solvent, and reaction temperature.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, which can be adapted for screening different bases.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the selected base (2.0 mmol).
-
Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/Water, 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-Ethyl-3-aryl-1H-pyrazole.
Logical Workflow for Base Screening in Suzuki Coupling
The following diagram illustrates a logical workflow for the selection and optimization of a base for the Suzuki coupling of this compound.
Caption: A logical workflow for the systematic screening and optimization of bases in a Suzuki-Miyaura coupling reaction.
Conclusion
The selection of an appropriate base is paramount for achieving high yields and reaction efficiency in the Suzuki coupling of this compound. While inorganic carbonate bases such as potassium carbonate and cesium carbonate are often excellent starting points, the optimal choice is substrate-dependent. A systematic screening of a panel of bases, as outlined in the provided workflow and protocol, is a prudent approach to identify the most effective conditions for a specific coupling reaction, ultimately accelerating the synthesis of target molecules in drug discovery and development.
A Comparative Guide to the Kinetic Performance of 1-Ethyl-3-iodo-1H-pyrazole and its Analogs in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic and reactivity profiles of 1-Ethyl-3-iodo-1H-pyrazole and related halo-pyrazoles in palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these substrates is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in drug discovery and development. While specific kinetic data for this compound is limited in the current literature, this guide leverages established reactivity trends and experimental data from analogous systems to provide a valuable comparative analysis.
Executive Summary
The reactivity of halo-pyrazoles in cross-coupling reactions is primarily governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl. Consequently, this compound is expected to be the most reactive among its halogenated counterparts, often enabling milder reaction conditions and shorter reaction times. However, this enhanced reactivity can also lead to a higher propensity for side reactions, such as dehalogenation. This guide explores the performance of iodinated pyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a framework for substrate selection and experimental design.
General Reactivity and Kinetic Trends
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the aryl halide. The weaker carbon-iodine bond in iodopyrazoles leads to a lower activation energy for this step compared to the stronger carbon-bromine and carbon-chlorine bonds. This fundamental principle dictates the generally higher reactivity of iodo-substituted pyrazoles.
Below is a diagram illustrating the general workflow for a comparative kinetic or reactivity study of different halo-pyrazoles.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the performance of iodinated pyrazoles with their bromo- and chloro-analogs in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The choice of the halo-pyrazole substrate significantly influences the reaction outcome.
| Halogen | Catalyst System (Typical) | Relative Reactivity | Yield Range (%) | Key Observations |
| Iodo | Pd(OAc)₂ / SPhos, K₂CO₃ | Highest | 70-95 | Most reactive, allowing for milder conditions. However, it can be prone to dehalogenation side reactions, which may lower yields.[1][2] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability, often leading to higher and more consistent yields compared to iodopyrazoles.[1][2] |
| Chloro | Pd(OAc)₂ / SPhos, K₃PO₄ | Moderate | 60-85 | Requires more active catalyst systems with bulky, electron-rich ligands and often higher temperatures to achieve good conversion.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Iodopyrazole Derivative
To a solution of a 1-substituted-3-iodo-1H-pyrazole (1.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added the corresponding arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 4-12 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynylated heterocycles. In this reaction, iodinated pyrazoles are generally the substrates of choice due to their high reactivity.
| Halogen | Catalyst System (Typical) | Relative Reactivity | Yield Range (%) | Key Observations |
| Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Highest | 80-98 | The most commonly used and reactive halide for this transformation, often proceeding under mild conditions with high yields.[3] |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80 | Less reactive than iodopyrazoles and may require higher temperatures and longer reaction times.[1] |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60 | Generally challenging and requires specialized, highly active catalyst systems.[1] |
Experimental Protocol: Sonogashira Coupling of 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole
In a reaction vessel, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) are dissolved in triethylamine (5 mL). The mixture is stirred at room temperature under an argon atmosphere for 2-6 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.[3]
The catalytic cycle for the Sonogashira coupling is depicted below.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of the optimal halo-pyrazole for this reaction is highly dependent on the catalyst system and the nature of the amine.
| Halogen | Catalyst System (Typical) | Relative Reactivity | Yield Range (%) | Key Observations |
| Iodo | CuI / ligand | Highest (with Cu) | 40-70 | Favorable for the amination with alkylamines possessing β-hydrogens when using a copper catalyst. May be less effective with palladium catalysts for certain amines.[4] |
| Bromo | Pd(dba)₂ / tBuDavePhos | High (with Pd) | 60-90 | Often the most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[4] |
| Chloro | Pd₂(dba)₃ / RuPhos | Low to Moderate | 30-70 | Requires highly active and specialized palladium catalyst systems. |
Experimental Protocol: Copper-Catalyzed Buchwald-Hartwig Amination of a 4-Iodopyrazole Derivative
In a glovebox, a vial is charged with CuI (0.1 mmol), a suitable ligand (e.g., (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine, 0.2 mmol), the 4-iodo-1H-pyrazole derivative (1.0 mmol), and K₃PO₄ (2.0 mmol). The vial is sealed, removed from the glovebox, and the amine (1.2 mmol) and solvent (e.g., 1,4-dioxane, 2 mL) are added via syringe. The reaction mixture is then heated to 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography.
The following flowchart provides a guide for selecting the appropriate halo-pyrazole based on the desired cross-coupling reaction.
Conclusion
While direct kinetic studies on this compound are not extensively available, a comprehensive analysis of reactivity trends among halo-pyrazoles provides valuable insights for synthetic chemists. Iodinated pyrazoles, including this compound, are generally the most reactive substrates in palladium-catalyzed cross-coupling reactions, often allowing for milder conditions and faster reaction times, particularly in Sonogashira couplings. However, for Suzuki-Miyaura and certain Buchwald-Hartwig aminations, the corresponding bromo-pyrazoles may offer a better balance of reactivity and stability, leading to higher overall yields. The experimental protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for the efficient synthesis of functionalized pyrazole derivatives.
References
Safety Operating Guide
Proper Disposal of 1-Ethyl-3-iodo-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1-Ethyl-3-iodo-1H-pyrazole, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Profile and Safety Precautions
Based on the safety data for analogous compounds such as 3-Iodo-1H-pyrazole and other ethyl-iodo-pyrazole derivatives, this compound is anticipated to be a hazardous substance.[1][2] The primary hazards associated with this class of compounds include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and accidental contact. |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To minimize inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory staff and prevents environmental contamination.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers, as hazardous waste.
-
This compound falls under the category of halogenated organic waste.
-
Crucially, do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[1]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".
-
Ensure the container is kept securely closed when not in use.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from sources of ignition or incompatible chemicals.
4. Disposal Procedure:
-
Under no circumstances should this compound be disposed of down the drain. [1] This can lead to environmental contamination and potential reactions within the drainage system.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. The final disposal method will likely be incineration at a permitted hazardous waste facility.[1][2]
5. Decontamination of Empty Containers:
-
Empty containers that once held this compound should also be treated as hazardous waste and disposed of through the same channels.
-
If institutional policy allows for the recycling of empty containers, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This procedural guide is intended to provide essential information for the safe handling and disposal of this compound. It is imperative for all laboratory personnel to be familiar with their institution's specific policies and to consult with their EHS department for any questions or clarification. By adhering to these guidelines, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations.
References
Personal protective equipment for handling 1-Ethyl-3-iodo-1H-pyrazole
Comprehensive Safety Guide for Handling 1-Ethyl-3-iodo-1H-pyrazole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including pyrazole and other iodinated pyrazole derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2][3][4]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[2][4]
-
Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[1][3]
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Provides protection against splashes and dust.[2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | A lab coat should be worn when handling hazardous materials.[5] Do not wear lab coats outside of the laboratory area. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be required. | Avoid breathing dust, fumes, or vapors.[2][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for laboratory safety. The following table outlines a step-by-step operational plan.
| Step | Procedure | Key Safety Considerations |
| 1. Preparation | Review the Safety Data Sheet (SDS) of a similar compound. Ensure all necessary PPE is available and in good condition. Prepare the work area in a chemical fume hood. | Always work within a designated and properly functioning chemical fume hood.[5] |
| 2. Handling and Use | Wear all required PPE.[1][3] Avoid generating dust.[1] Keep the container tightly closed when not in use.[2] Do not eat, drink, or smoke in the work area.[1][4] | Wash hands thoroughly after handling.[2] |
| 3. Spills and Leaks | For small spills, carefully take up the material and place it in a sealed container for disposal.[1] Avoid dust generation.[1] Clean the affected area thoroughly. For large spills, evacuate the area and follow emergency procedures. | Ensure adequate ventilation. |
| 4. First Aid | If on skin: Wash with plenty of soap and water.[2] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If swallowed: Rinse mouth. Do NOT induce vomiting.[4] If inhaled: Move person to fresh air.[2] Seek medical attention if you feel unwell.[2][3] | Show the safety data sheet of a similar compound to the medical professional.[2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Regulatory Considerations |
| Unused Chemical | Dispose of contents/container to an approved waste disposal plant.[2] | Follow all federal, state, and local regulations for hazardous waste disposal.[6] |
| Contaminated Materials (e.g., gloves, paper towels) | Collect in a sealed, labeled container for hazardous waste. | Do not dispose of in regular trash. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container in accordance with local regulations. | Ensure containers are fully empty before disposal. |
Visual Workflow for Safe Handling
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for Handling this compound.
Caption: Decision Diagram for Selecting Appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
